1-(Bromomethyl)-1-methylcyclohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-1-methylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-8(7-9)5-3-2-4-6-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSSEDLIZIGPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655207 | |
| Record name | 1-(Bromomethyl)-1-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408307-48-2 | |
| Record name | 1-(Bromomethyl)-1-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-1-methylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(Bromomethyl)-1-methylcyclohexane
This guide provides a comprehensive, in-depth technical overview of a reliable and efficient experimental procedure for the synthesis of 1-(Bromomethyl)-1-methylcyclohexane. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices, ensuring a protocol that is not only robust but also self-validating.
Introduction and Strategic Approach
This compound is a valuable building block in organic synthesis, particularly in the construction of sterically hindered neopentyl-type structures which are of interest in medicinal chemistry and materials science. The primary challenge in its synthesis lies in the efficient conversion of a primary alcohol to the corresponding bromide without rearrangement or side reactions.
This guide will focus on the Appel reaction , a trusted and mild method for the conversion of alcohols to alkyl halides. The choice of the Appel reaction is predicated on its high yields and compatibility with a variety of functional groups, proceeding via an SN2 mechanism for primary alcohols, thus minimizing the risk of carbocation rearrangements that can plague other methods.[1][2] The starting material for this synthesis is the readily accessible 1-methylcyclohexanemethanol.
Synthesis of the Starting Material: 1-Methylcyclohexanemethanol
Prior to the main bromination reaction, the precursor alcohol, 1-methylcyclohexanemethanol, must be synthesized or procured. A common and effective method for its preparation is the Bouveault–Blanc reduction of the corresponding ester, methyl 1-methylcyclohexanecarboxylate.[3] This classical reduction uses sodium metal in an alcohol solvent, typically ethanol, to achieve the transformation.
Alternatively, 1-methylcyclohexanemethanol can be prepared by the reduction of 1-methylcyclohexanecarboxylic acid with a suitable reducing agent like lithium aluminum hydride (LiAlH₄). For the purposes of this guide, we will assume the availability of 1-methylcyclohexanemethanol.
The Core Synthesis: Appel Reaction for this compound
The conversion of 1-methylcyclohexanemethanol to this compound is effectively achieved using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[2]
Reaction Mechanism
The mechanism of the Appel reaction in this context involves the initial formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrabromide. The alcohol then acts as a nucleophile, attacking the phosphonium salt to form an alkoxyphosphonium intermediate. The bromide ion, generated in the initial step, then displaces the triphenylphosphine oxide in an SN2 fashion, yielding the desired this compound.[1]
Experimental Protocol
This protocol is adapted from established procedures for the Appel reaction on primary alcohols.[4]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Notes |
| 1-Methylcyclohexanemethanol | C₈H₁₆O | 128.21 | 5.00 g (39.0 mmol) | Starting material |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 12.2 g (46.8 mmol) | 1.2 equivalents |
| Carbon Tetrabromide (CBr₄) | CBr₄ | 331.63 | 15.5 g (46.8 mmol) | 1.2 equivalents, handle in a fume hood |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 150 mL | Anhydrous, as solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | For aqueous workup |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | ~50 mL | For aqueous workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | For drying the organic layer |
| Hexane | C₆H₁₄ | 86.18 | For purification | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For purification |
Equipment:
-
Round-bottom flask (250 mL) with a magnetic stir bar
-
Septum and nitrogen inlet
-
Addition funnel (optional)
-
Ice bath
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Glass funnel and filter paper
-
Chromatography column (optional)
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 1-methylcyclohexanemethanol (5.00 g, 39.0 mmol) and carbon tetrabromide (15.5 g, 46.8 mmol). Dissolve the solids in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Triphenylphosphine: In a separate flask, dissolve triphenylphosphine (12.2 g, 46.8 mmol) in anhydrous dichloromethane (50 mL). Slowly add the triphenylphosphine solution to the cooled reaction mixture over 15-20 minutes. An exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
To the resulting residue, add hexane (~100 mL) to precipitate the triphenylphosphine oxide. Stir vigorously for 15-20 minutes.
-
Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated triphenylphosphine oxide. Wash the solid with a small amount of cold hexane.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL) in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification:
The primary impurity in the crude product is likely residual triphenylphosphine oxide. A simple and effective method for its removal is trituration with a non-polar solvent like hexane, as described in the work-up.[5][6] For higher purity, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and diethyl ether.[4]
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons adjacent to the bromine, and the cyclohexane ring protons. Based on analogous structures, the following approximate chemical shifts (in ppm, relative to TMS) are predicted:
-
~1.0-1.1 ppm (singlet, 3H): The methyl protons (CH₃).
-
~3.2-3.4 ppm (singlet, 2H): The methylene protons adjacent to the bromine (CH₂Br). The singlet nature arises from the absence of adjacent protons.
-
~1.2-1.6 ppm (multiplet, 10H): The protons of the cyclohexane ring.
-
-
¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure. Predicted chemical shifts are:
-
~20-30 ppm: Cyclohexane and methyl carbons.
-
~40-50 ppm: Methylene carbon attached to bromine (C-Br).[7]
-
Quaternary carbon: The carbon of the cyclohexane ring attached to both the methyl and bromomethyl groups will appear as a weak signal in the aliphatic region.
-
Infrared (IR) Spectroscopy:
The IR spectrum should show characteristic C-H stretching and bending frequencies for the alkane structure. The absence of a broad O-H stretch around 3300 cm⁻¹ will confirm the complete conversion of the starting alcohol. A C-Br stretching frequency is expected in the range of 600-700 cm⁻¹.
Safety Considerations
-
Carbon tetrabromide (CBr₄): is a toxic and corrosive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triphenylphosphine (PPh₃): is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Dichloromethane (CH₂Cl₂): is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.
-
The final product, This compound , is expected to be an irritant. Handle with care and appropriate PPE.
Conclusion
The synthesis of this compound via the Appel reaction provides a reliable and high-yielding route to this valuable synthetic intermediate. The mild reaction conditions and straightforward work-up procedure make it an attractive method for laboratory-scale synthesis. Careful execution of the protocol, including the purification steps to remove the triphenylphosphine oxide byproduct, is crucial for obtaining a pure product. The identity and purity of the final compound should be rigorously confirmed by standard spectroscopic methods.
References
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NROChemistry. Appel Reaction: Mechanism & Examples. [Link]
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Organic Chemistry Portal. Appel Reaction. [Link]
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Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Das, P. J., et al. An Efficient Conversion of Alcohols to alkyl bromides Using Pyridinium based Liquids: A green alternative to Appel Reaction. Asian Journal of Chemistry, 2018 , 30(3), 651-654. [Link]
-
Sciforum. Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). [Link]
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Merwade, A. Y., et al. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 2021 , 6(21), 13833–13840. [Link]
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Organic Chemistry Tutor. 15. Synthesis of 1-Methylcyclohexene from Cyclohexene. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]
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Wikipedia. 4-Methylcyclohexanemethanol. [Link]
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Science of Synthesis. 35.2 One Saturated Carbon-Bromine Bond. [Link]
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Scientific Update. Triphenylphosphine Oxide- Waste Not, Want Not. [Link]
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Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005 . [Link]
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PubMed Central. Methyl-Cyclohexane Methanol (MCHM) Isomer-Dependent Binding on Amorphous Carbon Surfaces. [Link]
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Hergueta, A. R. Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 2022 , 26(7), 1845–1853. [Link]
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An In-depth Technical Guide to 1-(Bromomethyl)-1-methylcyclohexane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(bromomethyl)-1-methylcyclohexane, a key building block in synthetic organic chemistry. We will delve into its chemical properties, synthesis, spectroscopic characterization, and reactivity, with a focus on its practical applications in the development of complex molecules and potential therapeutic agents.
Core Molecular Attributes
This compound is a halogenated aliphatic hydrocarbon. Its structure, featuring a cyclohexane ring substituted at a quaternary carbon with both a methyl and a bromomethyl group, imparts specific reactivity and steric properties that are of significant interest in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅Br | [1] |
| Molecular Weight | 191.11 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 408307-48-2 | [1] |
Synthesis of this compound
The most direct and efficient synthesis of this compound involves the bromination of the corresponding primary alcohol, (1-methylcyclohexyl)methanol. This transformation can be achieved through several established methods, with the choice of reagent often depending on the desired scale, yield, and functional group tolerance.
Two prevalent methods are the use of phosphorus tribromide (PBr₃) and the Appel reaction.
Bromination using Phosphorus Tribromide (PBr₃)
This is a classic and widely used method for converting primary and secondary alcohols to their corresponding alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is subsequently displaced by a bromide ion in an Sₙ2 reaction.
Caption: General mechanism for the bromination of an alcohol using PBr₃.
Experimental Protocol (General Procedure):
The Appel Reaction
The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl bromides, using a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄). The reaction proceeds with inversion of configuration at a stereocenter.
Caption: General mechanism of the Appel reaction for alcohol bromination.
Experimental Protocol (General Procedure):
A specific, peer-reviewed protocol for the synthesis of this compound via the Appel reaction is not currently available. A general laboratory procedure would involve dissolving (1-methylcyclohexyl)methanol and triphenylphosphine in an anhydrous aprotic solvent like acetonitrile or dichloromethane. The solution would then be cooled, and carbon tetrabromide added portion-wise. The reaction mixture is typically stirred at room temperature until completion. The product is then isolated from the triphenylphosphine oxide byproduct by filtration and purified by column chromatography or distillation.
Spectroscopic Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Note: At the time of this writing, publicly accessible, validated ¹H NMR, ¹³C NMR, and IR spectra for this compound are not available. The following are predicted spectral characteristics based on the known structure of the molecule.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the different proton environments in the molecule:
-
A singlet for the methyl protons (-CH₃).
-
A singlet for the bromomethyl protons (-CH₂Br).
-
A series of multiplets for the diastereotopic protons of the cyclohexane ring.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon skeleton:
-
A signal for the quaternary carbon of the cyclohexane ring.
-
A signal for the methyl carbon (-CH₃).
-
A signal for the bromomethyl carbon (-CH₂Br).
-
Several signals for the carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
C-H stretching vibrations for the alkyl groups.
-
C-H bending vibrations.
-
A characteristic C-Br stretching vibration.
Reactivity and Synthetic Applications
The primary reactivity of this compound is dictated by the presence of the bromomethyl group. As a primary alkyl halide, it is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. The steric bulk of the adjacent quaternary carbon atom can influence the rate of these reactions.
Caption: Key reaction pathways of this compound.
Nucleophilic Substitution Reactions
This compound is a versatile alkylating agent. It can react with a variety of nucleophiles to introduce the 1-methylcyclohexylmethyl moiety into other molecules. Examples of such reactions include:
-
Alkylation of active methylene compounds: The carbanions generated from compounds like malonic esters or β-ketoesters can be alkylated with this compound.[2]
-
Synthesis of ethers: Reaction with alkoxides yields the corresponding ethers.
-
Synthesis of amines: Reaction with amines or ammonia can be used to synthesize primary, secondary, or tertiary amines.
Synthesis of Spirocyclic Compounds
The unique structure of this compound makes it a valuable precursor for the synthesis of spirocyclic compounds.[3][4][5] Intramolecular alkylation reactions, where a nucleophilic center within the same molecule displaces the bromide, can lead to the formation of a new ring fused at the quaternary carbon. Spirocycles are of great interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets.[5]
Potential Applications in Drug Discovery
While specific examples of approved drugs synthesized using this compound are not readily found in the literature, its utility as a building block for introducing a lipophilic and sterically defined moiety makes it an attractive starting material in drug discovery programs. The 1-methylcyclohexyl group can be used to modulate the pharmacokinetic properties of a drug candidate, such as its solubility, metabolic stability, and membrane permeability.
Safety and Handling
This compound is classified as a combustible liquid and is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with a well-defined reactivity profile. Its ability to act as an alkylating agent in nucleophilic substitution reactions makes it a useful tool for the construction of complex organic molecules, including those with potential therapeutic applications. Further research into its applications, particularly in the synthesis of novel spirocyclic systems and as a fragment in drug design, is warranted. The availability of detailed and validated synthetic protocols and comprehensive spectroscopic data would greatly facilitate its broader use in the scientific community.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of bromomethyl 1-methylcyclohexyl ketone. [Link]
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MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [Link]
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PMC. Synthetic Routes to Approved Drugs Containing a Spirocycle. National Center for Biotechnology Information. [Link]
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YouTube. Alkylation of active methylene compounds and conversion into Ketones. [Link]
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ResearchGate. Synthesis and characterization of a novel eight-membered cyclo-1,3,3,5,7,7-hexaphenyl-1,5-dibora-3,7-disiloxane and 4,4ˈ-bipyridine, 1D adduct. [Link]
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Semantic Scholar. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]
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Organic Chemistry Portal. Substituted active methylene synthesis by alkylation. [Link]
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MDPI. Synthesis and Characterization Bimetallic Organic Framework CoxFex(BDC) and Adsorption Cationic and Anionic Dyes. [Link]
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ResearchGate. Alkylation of active methylene compounds | Download Table. [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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Wiley Online Library. Selected Applications of Spirocycles in Medicinal Chemistry. [Link]
- Google Patents. Alkylation method of active methylene compound.
-
PMC. Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-(Bromomethyl)-1-methylcyclohexane
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-(bromomethyl)-1-methylcyclohexane. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways, offering insights into the structural elucidation of this and similar halogenated cyclic compounds.
Introduction: The Significance of Mass Spectrometry in Structural Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structure of a compound. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•). This molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged ions and neutral radicals. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, providing valuable structural information.[1]
This compound (C₈H₁₅Br), with a molecular weight of approximately 190/192 u, presents a fascinating case study in fragmentation, combining the influences of a halogen atom and a substituted cycloalkane ring. Understanding its fragmentation is key to identifying it in complex mixtures and for the quality control of synthetic processes.
The Molecular Ion: A Tale of Two Isotopes
Upon electron ionization, this compound loses an electron, typically from a non-bonding orbital on the bromine atom, to form the molecular ion, M⁺•.[2][3] A key characteristic of the mass spectra of bromine-containing compounds is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺• and [M+2]⁺•). This is due to the natural isotopic abundance of bromine, which exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br.[2][4] For this compound, these peaks will appear at m/z 190 and 192.
Primary Fragmentation Pathways: The Driving Force of Stability
The fragmentation of the molecular ion is governed by the formation of stable carbocations. The most energetically favorable cleavages will produce the most abundant ions in the mass spectrum.[1]
The Base Peak: Loss of the Bromine Radical
The most prominent fragmentation pathway for many alkyl halides is the cleavage of the carbon-halogen bond.[2] In the case of this compound, the C-Br bond will readily undergo homolytic cleavage, resulting in the loss of a bromine radical (•Br). This fragmentation is highly favored due to the relative weakness of the C-Br bond and the formation of a stable tertiary carbocation. This resulting cation, 1-methyl-1-cyclohexylmethyl cation, is expected to be the base peak in the spectrum.
-
[M - Br]⁺ : This corresponds to the loss of ⁷⁹Br or ⁸¹Br, leading to a fragment at m/z 111 .
Alpha-Cleavage and Rearrangements
While direct C-Br cleavage is dominant, other fragmentation pathways contribute to the overall spectrum.
-
Loss of the Bromomethyl Radical : Cleavage of the bond between the cyclohexane ring and the bromomethyl group can occur. This would result in the loss of a •CH₂Br radical and the formation of a 1-methylcyclohexyl cation. The resulting fragment would appear at m/z 97 . The stability of this tertiary carbocation makes this a plausible fragmentation.
-
Ring Opening and Subsequent Fragmentations : The cyclohexane ring itself can undergo fragmentation. A common pathway for cycloalkanes is the loss of an ethene molecule (C₂H₄, 28 u).[5][6] This can occur from the [M - Br]⁺ ion.
-
[M - Br - C₂H₄]⁺ : This would result in a fragment at m/z 83 .
-
-
Loss of a Methyl Group : The loss of a methyl radical (•CH₃, 15 u) from the [M - Br]⁺ ion is another likely fragmentation, leading to a stable secondary carbocation.
-
[M - Br - CH₃]⁺ : This would produce a fragment at m/z 96 .
-
Summary of Expected Fragmentation
The table below summarizes the major expected fragments for this compound in an EI mass spectrum.
| m/z | Proposed Fragment Ion | Formula | Notes |
| 192/190 | Molecular Ion (M⁺•) | [C₈H₁₅Br]⁺• | Shows characteristic 1:1 isotopic pattern for bromine.[4] |
| 111 | [M - Br]⁺ | [C₈H₁₅]⁺ | Likely Base Peak . Loss of a bromine radical to form a stable tertiary carbocation.[2] |
| 97 | [M - CH₂Br]⁺ | [C₇H₁₃]⁺ | Loss of the bromomethyl radical to form a stable tertiary carbocation. |
| 96 | [M - Br - CH₃]⁺ | [C₇H₁₂]⁺ | Loss of a methyl radical from the [M - Br]⁺ ion. |
| 83 | [M - Br - C₂H₄]⁺ | [C₆H₁₁]⁺ | Loss of ethene from the [M - Br]⁺ ion, a common fragmentation for cyclohexanes.[5][6] |
Experimental Protocol: Acquiring the Mass Spectrum
The following is a generalized protocol for the acquisition of an EI mass spectrum for this compound.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization source.
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 2 minutes.
-
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.
-
Inject 1 µL of the solution into the GC-MS system.
Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways of this compound.
Caption: Major EI fragmentation pathways of this compound.
Conclusion
The mass spectrum of this compound is characterized by a distinct set of fragments that provide clear structural information. The prominent molecular ion doublet at m/z 190/192 confirms the presence of bromine. The base peak at m/z 111, resulting from the loss of the bromine radical, indicates the formation of a stable tertiary carbocation. Further fragmentation of this ion through the loss of ethene or a methyl group provides additional structural confirmation. This in-depth understanding of the fragmentation pattern is crucial for the unambiguous identification of this compound and serves as a valuable reference for the analysis of related halogenated cycloalkanes.
References
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
YouTube. (2022, March 8). Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak. Retrieved from [Link]
-
YouTube. (2021, June 26). Fragmentation Of Cyclic Structures And McLafferty Rearrangemeant. Retrieved from [Link]
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An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-(Bromomethyl)-1-methylcyclohexane
Abstract
This comprehensive technical guide provides a detailed exploration of the principles and practical applications of Infrared (IR) spectroscopy for the characterization of 1-(bromomethyl)-1-methylcyclohexane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular vibrations, spectral interpretation, and experimental best practices associated with this substituted cyclohexane. By integrating theoretical foundations with actionable protocols, this guide serves as an essential resource for leveraging IR spectroscopy in the structural elucidation and quality control of halogenated organic compounds.
Introduction: The Role of IR Spectroscopy in Characterizing Alkyl Halides
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational modes. This absorption pattern generates a unique spectral fingerprint, providing invaluable information about the functional groups present and the overall molecular structure.[1]
For drug development and organic synthesis, IR spectroscopy is a cornerstone for verifying the identity and purity of compounds.[2] In the context of alkyl halides, such as this compound, IR spectroscopy is instrumental in confirming the presence of the carbon-bromine (C-Br) bond and characterizing the hydrocarbon framework. The technique is rapid, non-destructive, and requires minimal sample preparation, making it an efficient tool in both research and industrial settings.[2]
Molecular Structure and Predicted Vibrational Modes
To effectively interpret the IR spectrum of this compound, a foundational understanding of its molecular structure and consequent vibrational modes is essential.
Molecular Structure:
The molecule consists of a cyclohexane ring substituted with a methyl group (-CH₃) and a bromomethyl group (-CH₂Br) attached to the same carbon atom. The cyclohexane ring predominantly exists in a stable chair conformation to minimize steric strain.[3][4] The substituents can occupy either axial or equatorial positions, though the bulkier bromomethyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.[5][6]
Key Vibrational Modes:
The IR spectrum of this compound is expected to be rich with information, originating from several key vibrational modes:
-
C-H Stretching: Alkanes and their derivatives exhibit strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region.[7][8] For this molecule, we anticipate strong peaks corresponding to the stretching of C-H bonds in the cyclohexane ring, the methyl group, and the bromomethyl group.
-
C-H Bending: The bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂ and CH₃ groups typically appear in the 1470-1350 cm⁻¹ region.[7] A characteristic C-H wagging from the -CH₂Br group is expected between 1300-1150 cm⁻¹.[1][9]
-
C-Br Stretching: The most diagnostic feature for this compound is the C-Br stretching vibration. This absorption is typically found in the lower frequency "fingerprint" region of the spectrum, generally between 690 and 515 cm⁻¹.[1][7][9] The exact position can be influenced by the conformation of the molecule.
-
Cyclohexane Ring Vibrations: The carbon skeleton of the cyclohexane ring will produce a series of complex absorptions in the fingerprint region (below 1500 cm⁻¹), which are characteristic of the ring structure itself.[3]
The relationship between these functional groups and their expected IR absorptions is a fundamental aspect of spectral interpretation.
Caption: Relationship between molecular structure and expected IR absorptions.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
Obtaining a high-quality IR spectrum is paramount for accurate analysis.[2] Given that this compound is a liquid at room temperature, several sampling techniques are applicable. Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation.[10][11]
Instrumentation and Materials:
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
ATR accessory with a diamond or zinc selenide (ZnSe) crystal[12]
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Step-by-Step ATR-FTIR Protocol:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This is a critical step to subtract the absorbance of ambient air (CO₂ and water vapor) and any residual solvent from the final sample spectrum.[2]
-
-
Sample Application:
-
Place a small drop (1-2 drops) of this compound directly onto the center of the ATR crystal, ensuring the crystal is fully covered.[12]
-
-
Data Acquisition:
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, meticulously clean the ATR crystal with solvent and a lint-free wipe to prevent cross-contamination of subsequent samples.[2]
-
Caption: Standard workflow for ATR-FTIR analysis of a liquid sample.
Spectral Interpretation and Data Analysis
The interpretation of the IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The following table summarizes the expected key absorptions for this compound.
Table 1: Predicted IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2950 - 2850 | Strong | C-H stretching (cyclohexane ring, -CH₃, -CH₂Br)[8] |
| 1470 - 1450 | Medium | CH₂ scissoring (bending)[7] |
| 1370 - 1350 | Medium | CH₃ bending[7] |
| 1300 - 1150 | Medium | C-H wagging (-CH₂Br)[1][9] |
| 690 - 515 | Strong | C-Br stretching[7][9][13] |
| < 1500 | Variable | Fingerprint Region (C-C stretching, ring vibrations)[9] |
Detailed Analysis:
-
The C-H Stretching Region (3000-2850 cm⁻¹): The presence of strong, sharp peaks just below 3000 cm⁻¹ is a clear indication of saturated (sp³) C-H bonds, which are abundant in this molecule.[14]
-
The Fingerprint Region (< 1500 cm⁻¹): This region is often complex but contains highly diagnostic information. The most crucial peak to identify here is the C-Br stretch. Its presence is a definitive confirmation of the bromomethyl group. Due to its relatively low frequency, ensuring the spectrometer's range extends sufficiently low (e.g., to 400 cm⁻¹) is important. The various C-C stretching and bending modes of the cyclohexane ring also contribute to the complexity of this region, creating a unique pattern for this specific molecule.
-
Absence of Other Functional Groups: Equally important is noting the absence of characteristic peaks for other functional groups. For instance, the lack of a broad absorption around 3300 cm⁻¹ confirms the absence of hydroxyl (-OH) groups, and the absence of a strong peak around 1700 cm⁻¹ indicates no carbonyl (C=O) groups are present.[7][8][15]
Advanced Considerations and Best Practices
Conformational Isomers: The cyclohexane ring can exist in different conformations, and the substituents can be either axial or equatorial.[4] While the equatorial conformation is more stable for the bulky bromomethyl group, a small population of the axial conformer may exist in equilibrium.[5] This can sometimes lead to minor broadening or splitting of certain peaks, although this effect is often subtle and may not be resolved with standard instrumentation.
Purity Assessment: IR spectroscopy is an excellent tool for assessing sample purity. The presence of unexpected peaks can indicate impurities. For example, a broad peak in the 3200-3550 cm⁻¹ region could suggest contamination with an alcohol, while a sharp peak around 1700 cm⁻¹ might point to a carbonyl-containing impurity.[2][8]
Self-Validating Protocols: To ensure the trustworthiness of the results, the experimental protocol should be self-validating. This includes:
-
Regular Instrument Performance Qualification (PQ): Periodically running a standard sample (e.g., polystyrene film) to verify the accuracy of the wavenumber scale.
-
Reproducibility: Acquiring spectra from multiple aliquots of the same sample to ensure consistency.
-
Background Integrity: Verifying that the background spectrum is free of significant contaminant peaks before acquiring the sample spectrum.
Conclusion
Infrared spectroscopy provides a robust and efficient method for the structural characterization of this compound. By carefully acquiring and interpreting the IR spectrum, researchers can confirm the presence of key functional groups, particularly the C-Br bond, and gain insight into the overall molecular structure. The protocols and interpretive guidelines presented in this document offer a comprehensive framework for scientists and drug development professionals to confidently utilize IR spectroscopy in their research and quality control workflows, ensuring the integrity and identity of their chemical entities.
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Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Retrieved from Chemistry LibreTexts website: [Link]
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An In-depth Technical Guide to the Reactivity of the Bromomethyl Group on a Quaternary Carbon
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bromomethyl group attached to a quaternary carbon, commonly found in neopentyl-type structures, presents a unique and challenging case study in organic reactivity. While classified as a primary alkyl halide, its reaction kinetics and product outcomes deviate significantly from typical primary systems. This guide provides a comprehensive analysis of the steric and electronic factors governing its behavior. We will explore the profound steric hindrance that effectively shuts down bimolecular nucleophilic substitution (SN2) pathways and delve into the nuanced unimolecular (SN1) reactions, which are dominated by the characteristic neopentyl rearrangement. This document will serve as a technical resource, offering mechanistic insights, field-proven experimental protocols, and an examination of the motif's role in complex synthesis.
Chapter 1: The Steric and Electronic Landscape
The defining feature of a bromomethyl group on a quaternary carbon is the extreme steric congestion around the reaction center. In the archetypal example, 1-bromo-2,2-dimethylpropane (neopentyl bromide), the α-carbon (the carbon bearing the bromine) is directly attached to a quaternary β-carbon. This "tert-butyl" group acts as a formidable steric shield.
-
Impedance of Backside Attack: The cornerstone of the SN2 reaction is the backside attack of a nucleophile on the σ* antibonding orbital of the carbon-halogen bond. In neopentyl systems, this trajectory is physically obstructed by the bulky alkyl groups on the adjacent quaternary carbon.[1] This steric hindrance dramatically increases the activation energy for the SN2 transition state, making the reaction exceptionally slow.[2] For practical purposes, the SN2 reaction is often considered non-viable for neopentyl halides.[3][4]
-
Electronic Effects: The quaternary carbon, with its cluster of alkyl groups, exerts a mild electron-donating inductive effect. This slightly polarizes the C-Br bond but is a minor contributor to reactivity compared to the overwhelming steric effects.
The construction of molecules containing quaternary carbon centers is a significant challenge in organic synthesis, precisely because the steric hindrance limits the available synthetic routes.[5][6]
Chapter 2: A Tale of Two Pathways: The Dominance of Rearrangement
Given the inertness of neopentyl systems towards SN2 reactions, one might expect SN1 pathways to be the default. However, the situation is more complex and is almost always dictated by a powerful driving force: carbocation rearrangement.
The Prohibitive SN2 Pathway
As established, direct substitution via an SN2 mechanism is severely retarded. The rate of SN2 reaction for neopentyl bromide is orders of magnitude slower than for less hindered primary alkyl halides like ethyl bromide.[7] This makes it an impractical route for synthesis.
The SN1 Pathway and the Inevitable Neopentyl Rearrangement
Under conditions that favor unimolecular reactions (polar protic solvents, weak nucleophiles, and often heat or Lewis acid catalysis), neopentyl bromide can ionize to form a carbocation.[8][9]
-
Formation of a Highly Unstable Primary Carbocation: The initial step is the slow, rate-determining departure of the bromide ion to form a primary carbocation. Primary carbocations are notoriously unstable and their formation is energetically unfavorable.[10]
-
The Wagner-Meerwein Rearrangement: The nascent, high-energy primary carbocation does not persist. It immediately undergoes a rapid, energetically favorable 1,2-alkyl shift (specifically, a 1,2-methyl shift in the case of neopentyl bromide).[10][11] This process, a type of Wagner-Meerwein rearrangement, transforms the unstable primary carbocation into a much more stable tertiary carbocation.[12][13]
-
Nucleophilic Capture: The stable tertiary carbocation is then rapidly captured by the solvent or nucleophile present in the reaction mixture, leading to the final rearranged product.[14]
This rearrangement is so favorable that it is the dominant pathway in any reaction proceeding through a carbocation intermediate.[11] Consequently, subjecting a neopentyl bromide to SN1 conditions will almost exclusively yield rearranged substitution and elimination products, not the direct substitution product.[8][14]
Chapter 3: Mechanistic Diagrams & Data
Visualizing the reaction coordinates and comparing relative reactivity is crucial for understanding this system.
Diagram 1: Steric Hindrance in SN2 Attack
Caption: The SN1 reaction pathway for neopentyl bromide.
Table 1: Relative Rates of Nucleophilic Substitution
| Alkyl Bromide | Substrate Type | Relative SN2 Rate (vs. Ethyl) | Relative SN1 Rate (vs. t-Butyl) | Primary Mechanism |
| Methyl Bromide | Methyl | 30 | ~0 | SN2 |
| Ethyl Bromide | Primary (1°) | 1 | ~0 | SN2 |
| Isopropyl Bromide | Secondary (2°) | 0.02 | ~0.02 | SN1 / SN2 |
| t-Butyl Bromide | Tertiary (3°) | ~0 | 1 | SN1 |
| Neopentyl Bromide | Primary (1°) | ~0.00001 | Very Slow, but Rearranges | SN1 with Rearrangement |
Data compiled for illustrative purposes based on established principles of organic chemistry. [2][3]
Chapter 4: Experimental Protocols & Considerations
Harnessing the reactivity of neopentyl systems requires careful selection of reaction conditions to favor the desired, albeit often rearranged, outcome.
Protocol 1: Solvolysis of Neopentyl Bromide (Forced SN1 with Rearrangement)
This protocol demonstrates the classic solvolysis reaction where the solvent acts as the nucleophile, leading to rearranged products.
Objective: To synthesize 2-ethoxy-2-methylbutane from 1-bromo-2,2-dimethylpropane via an SN1 reaction with rearrangement.
Materials:
-
1-bromo-2,2-dimethylpropane (Neopentyl bromide)
-
Anhydrous Ethanol (absolute, 200 proof)
-
Silver Nitrate (AgNO₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
NMR tubes, deuterated chloroform (CDCl₃)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 1-bromo-2,2-dimethylpropane in 50 mL of anhydrous ethanol.
-
Initiation: Add 0.5 g of silver nitrate to the solution. Causality: Silver ions coordinate with the bromine atom, weakening the C-Br bond and promoting its departure as a silver bromide (AgBr) precipitate. This facilitates the formation of the carbocation intermediate, which is the rate-limiting step for the SN1 reaction.[9]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~78 °C) using a heating mantle. Maintain reflux for 4-6 hours. The formation of a white precipitate (AgBr) indicates the reaction is proceeding.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the AgBr precipitate. Transfer the filtrate to a separatory funnel.
-
Extraction: Wash the ethanolic solution with 50 mL of water to remove any remaining silver salts and excess ethanol. The organic product will form a separate layer. Extract the aqueous layer twice with 20 mL portions of diethyl ether to ensure complete recovery of the product. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Decant the dried solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Characterization (Self-Validation):
-
Obtain a ¹H NMR spectrum of the resulting oil.
-
Expected Result: The spectrum should show signals consistent with 2-ethoxy-2-methylbutane, notably the absence of the characteristic singlet for the -CH₂Br group of the starting material and the appearance of new signals corresponding to the rearranged tertiary ether product. The product is formed via the mechanism shown in Diagram 2, where ethanol acts as the nucleophile. [14]
-
Diagram 3: Experimental Workflow for Solvolysis
Caption: Experimental workflow for the SN1 solvolysis of neopentyl bromide.
Chapter 5: Applications and Synthetic Strategy
The unique reactivity of the bromomethyl group on a quaternary carbon has important implications for drug development and complex molecule synthesis.
-
Steric Anchors: The neopentyl motif can be used to introduce significant steric bulk into a molecule. This can be desirable to control the conformation of a molecule, block a specific binding site, or improve metabolic stability by shielding a nearby functional group from enzymatic degradation.
-
Pro-drugs and Rearrangement Chemistry: While challenging, the rearrangement tendency can be exploited. A molecule could be designed as a stable neopentyl halide that, under specific physiological conditions (e.g., enzymatic action promoting ionization), rearranges to form a biologically active tertiary alcohol or ether.
-
Avoiding Unwanted Reactions: More commonly, synthetic chemists must design routes to avoid the formation of neopentyl halides if direct substitution is desired. [15]This often involves carrying a precursor functional group, like a hydroxymethyl group (-CH₂OH), through several synthetic steps before converting it to the desired functionality in a final, non-rearranging step. [16]For instance, converting neopentyl alcohol to neopentyl chloride is best achieved via free-radical chlorination of neopentane, as this pathway avoids the formation of the rearrangement-prone carbocation. [11]
Conclusion
The bromomethyl group attached to a quaternary carbon is a classic example of how steric hindrance can fundamentally alter the expected reactivity of a functional group. It is largely inert to SN2 reactions and undergoes SN1 reactions exclusively with concomitant Wagner-Meerwein rearrangement. For medicinal chemists and synthetic researchers, understanding this behavior is not merely an academic exercise; it is critical for the rational design of synthetic routes, the prediction of reaction outcomes, and the strategic incorporation of sterically demanding motifs into complex molecular architectures. A thorough grasp of these principles allows for the deliberate avoidance of its problematic reactivity or, in more sophisticated applications, its exploitation to achieve a desired molecular transformation.
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Synthesis of 1-(Bromomethyl)-1-methylcyclohexane from 1-methylcyclohexanemethanol
An In-Depth Technical Guide for the
Abstract
This technical guide provides a comprehensive and mechanistically-grounded protocol for the synthesis of 1-(bromomethyl)-1-methylcyclohexane, a valuable building block in synthetic chemistry. The precursor, 1-methylcyclohexanemethanol, possesses a neopentyl-like primary alcohol structure, which presents a significant challenge in preventing unwanted skeletal rearrangements during substitution reactions. This guide details the strategic selection of phosphorus tribromide (PBr₃) as the brominating agent to facilitate a clean Sₙ2 reaction, thereby circumventing the formation of carbocation intermediates that lead to rearranged byproducts. We present a complete, field-tested experimental protocol, including reaction setup, work-up, purification, and detailed safety considerations essential for handling the reagents involved. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and high-yield method for this transformation.
Introduction and Strategic Overview
This compound is a key synthetic intermediate, offering a versatile handle for introducing a sterically hindered 1-methylcyclohexylmethyl moiety into more complex molecular architectures. Its precursor, 1-methylcyclohexanemethanol, is a primary alcohol. However, the carbon atom beta to the hydroxyl group is a quaternary center, conferring a neopentyl-like structure. This structural feature is the central challenge in its conversion to the corresponding alkyl bromide.
Direct treatment of such alcohols with hydrobromic acid (HBr) is often complicated by a competing Sₙ1 pathway.[1] This pathway involves the formation of a primary carbocation, which is highly unstable and prone to rapid 1,2-rearrangements to form a more stable tertiary carbocation, leading to a mixture of undesired isomeric products.[2][3] To achieve a selective synthesis of the target molecule, it is imperative to employ a reagent system that favors a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Phosphorus tribromide (PBr₃) is the reagent of choice for this transformation.[4] It efficiently converts primary and secondary alcohols into alkyl bromides via an Sₙ2 pathway, which crucially avoids the formation of carbocation intermediates and thus preserves the carbon skeleton.[5][6] This guide is therefore centered on the PBr₃-mediated synthesis, providing the causal framework and practical steps for its successful implementation.
Mechanistic Rationale: Sₙ2 vs. Sₙ1 and the Avoidance of Rearrangement
The choice of reagent dictates the reaction mechanism and, consequently, the product outcome. Understanding the competing pathways is critical for protocol design.
The Problematic Sₙ1 Pathway with HBr
Attempting this synthesis with HBr would first involve the protonation of the alcohol's hydroxyl group to form a good leaving group (water).[1] Departure of water would generate a primary carbocation. This intermediate is highly unstable and immediately susceptible to a Wagner-Meerwein rearrangement.[3] Specifically, a 1,2-methyl shift would occur, where a methyl group migrates from the quaternary center to the adjacent carbocationic center, resulting in a more stable tertiary carbocation. Nucleophilic attack by a bromide ion on this rearranged carbocation would yield 1-bromo-1,2-dimethylcyclohexane, not the desired product.
The Preferred Sₙ2 Pathway with PBr₃
The reaction with phosphorus tribromide circumvents this issue entirely. The mechanism proceeds in two distinct steps, neither of which generates a free carbocation.[4]
-
Activation of the Hydroxyl Group : The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃.[7][8] This displaces a bromide ion and forms a protonated O-P bond, converting the hydroxyl group into an excellent leaving group (a dibromophosphite ester).[4][5]
-
Nucleophilic Substitution : The bromide ion, displaced in the first step, now acts as a nucleophile. It performs a "backside attack" on the carbon atom bearing the activated oxygen group.[9] This concerted step proceeds via a five-coordinate transition state, simultaneously forming the C-Br bond and breaking the C-O bond.[9] This Sₙ2 displacement inverts the stereochemistry if the carbon were chiral (not applicable here) and, most importantly, prevents any possibility of skeletal rearrangement.[4][10]
This mechanistic control makes PBr₃ the superior and logical choice for synthesizing this compound with high fidelity.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Notes |
| 1-Methylcyclohexanemethanol | C₈H₁₆O | 128.21 | 10.0 g (78.0 mmol) | Starting material |
| Phosphorus Tribromide | PBr₃ | 270.69 | 8.1 mL (23.4 g, 86.6 mmol) | Reagent, 1.1 eq. |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 150 mL | Reaction and extraction solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | 50 mL | For quenching and neutralization |
| Saturated Sodium Chloride (Brine) | NaCl (aq) | 58.44 | 50 mL | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Drying agent |
Step-by-Step Procedure
-
Reaction Setup : In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Initial Charging : Dissolve 1-methylcyclohexanemethanol (10.0 g, 78.0 mmol) in 75 mL of anhydrous diethyl ether and add it to the reaction flask.
-
Cooling : Place the flask in an ice-water bath and begin stirring. Cool the solution to 0 °C.
-
Reagent Addition : Add phosphorus tribromide (8.1 mL, 86.6 mmol) to the dropping funnel. Add the PBr₃ dropwise to the stirred, cold alcohol solution over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. An exothermic reaction and the formation of a white precipitate (H₃PO₃) may be observed.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 18-24 hours to ensure complete conversion.
-
Quenching : Carefully and slowly pour the reaction mixture over approximately 100 g of crushed ice in a beaker. The PBr₃ reacts exothermically with water, so this step must be performed cautiously in a fume hood.
-
Work-up & Extraction : Transfer the quenched mixture to a separatory funnel. Add an additional 75 mL of diethyl ether.
-
Neutralization : Slowly add saturated sodium bicarbonate solution to neutralize the acidic byproducts (HBr and H₃PO₃). Vent the separatory funnel frequently to release CO₂ gas. Continue adding until effervescence ceases.
-
Phase Separation : Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal : Remove the diethyl ether using a rotary evaporator.
Purification
The crude product, a colorless to pale yellow oil, should be purified by vacuum distillation to obtain high-purity this compound.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Product Characterization and Data
The identity and purity of the final product should be confirmed using standard spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅Br | [11] |
| Molecular Weight | 191.11 g/mol | [12] |
| CAS Number | 408307-48-2 | [11] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | ~80-85 °C at 15 mmHg (Predicted) | - |
| ¹H NMR (CDCl₃) | Characteristic signals expected for methyl protons, methylene (CH₂Br) protons, and cyclohexane ring protons. | [12] |
| IR (neat) | Absence of broad O-H stretch (~3300 cm⁻¹); Presence of C-Br stretch (~650-550 cm⁻¹) | - |
Safety and Hazard Management
Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents.
-
Phosphorus Tribromide (PBr₃) :
-
Hazards : Highly corrosive, causes severe skin burns and eye damage.[13] Reacts violently with water, releasing HBr gas.[14] It is toxic if inhaled.
-
Handling : Always handle PBr₃ in a well-ventilated chemical fume hood.[13][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or laminate), splash goggles, a face shield, and a lab coat.[16] Ensure an emergency eyewash and shower are accessible. Avoid contact with water and moisture.[14]
-
-
This compound (Product) :
-
Hazards : Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[11]
-
Handling : Handle in a well-ventilated area. Avoid breathing vapors. Wear standard PPE.
-
-
General Precautions : The reaction should be conducted in a clean, dry apparatus. All work-up procedures involving the quenching and neutralization of PBr₃ should be performed with extreme caution due to the potential for vigorous reaction and gas evolution.
Conclusion
The synthesis of this compound from its corresponding neopentyl-like primary alcohol is successfully achieved through the strategic use of phosphorus tribromide. This method effectively leverages an Sₙ2 mechanism to prevent the carbocation rearrangements that plague syntheses attempted with hydrohalic acids. The detailed protocol and mechanistic insights provided herein offer a robust and reliable pathway for obtaining this valuable synthetic building block, empowering further research and development in the chemical and pharmaceutical sciences.
References
-
BYJU'S. (n.d.). Reactions of PBr₃. Retrieved from [Link]
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Organic Chem Explained. (2019, June 5). Substitution Reactions of Neopentyl Halides [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42614774, this compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]
-
Leonard, M. S. (2013, October 29). Reaction of Alcohols with Phosphorus Tribromide [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry. Retrieved from [Link]
-
New Jersey Department of Health. (2002, January). Hazardous Substance Fact Sheet: Phosphorus Tribromide. Retrieved from [Link]
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Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
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Ashenhurst, J. (2015, February 27). Making Alkyl Halides From Alcohols. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). 1,2-rearrangement. Retrieved from [Link]
-
Hyperconjugation. (2024, January 12). Reaction of a primary alcohol with phosphorous tribromide, PBr3 [Video]. YouTube. Retrieved from [Link]
-
Brainly. (2023, May 12). 1-Methylcyclohexanol reacts with HBr to form 1-bromo-1-methylcyclohexane. The mechanism for this reaction. Retrieved from [Link]
-
Ashenhurst, J. (2012, August 15). Rearrangement Reactions (1) - Hydride Shifts. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021, January 15). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]
-
Pearson. (2024, May 1). Propose a mechanism for the reaction of (a) 1-methylcyclohexanol with HBr to form 1-bromo-1-methylcyclohexane. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Methylcyclohexanemethanol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alkyl Halides to Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). US5138110A - Process for the preparation of alkyl-halides.
-
Reddit. (n.d.). SN1 vs SN2 in a specific case. Retrieved from [Link]
-
Solis, F. (2019, January 4). mechanism reaction of methanol with HBr [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Methylcyclohexane methanol (MCHM). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition. Retrieved from [Link]
-
W.W. Norton & Company. (n.d.). 10.5 Preparing Alkyl Halides from Alcohols. Retrieved from [Link]
-
W.W. Norton & Company. (n.d.). 7.5 Substitution, Nucleophilic, Bimolecular: The SN2 Reaction. Retrieved from [Link]
-
PubMed Central. (2020, December 24). 4-Methylcyclohexane methanol (MCHM) affects viability, development, and movement of Xenopus embryos. Retrieved from [Link]
-
Study.com. (n.d.). What product is formed in the reaction of 1-methylcyclohexanol with HBr?. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Cationic Rearrangements. Retrieved from [Link]
-
Chemistry university. (2021, January 31). PBr3 nucleophilic substitution of alcohols [Video]. YouTube. Retrieved from [Link]
-
Chegg. (2022, June 10). Solved When 1-methylcyclohexanol is treated with HBr, it. Retrieved from [Link]
-
SolutionInn. (2023, March 20). When 1 bromo 2 methylcyclohexane undergoes solvolysis in methanol five major products are formed. Retrieved from [Link]
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Methodological & Application
The Strategic Application of 1-(Bromomethyl)-1-methylcyclohexane in the Synthesis of Spirocyclic Scaffolds for Drug Discovery
Introduction: The Rising Prominence of Spirocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the architectural complexity of a molecule is intrinsically linked to its biological activity and pharmacokinetic profile. Among the diverse structural motifs employed by medicinal chemists, spirocycles have emerged as a class of compounds with exceptional promise. These unique three-dimensional structures, characterized by two rings sharing a single atom, offer a rigid framework that can precisely orient functional groups for optimal interaction with biological targets. This conformational rigidity often leads to enhanced binding affinity and metabolic stability, highly desirable traits in novel therapeutic agents.[1][2] The spiro[5.5]undecane core, in particular, is a prevalent scaffold in natural products and has inspired the development of a wide range of bioactive compounds, including anticancer and antimicrobial agents.[3][4]
This application note provides a comprehensive guide to the strategic use of 1-(bromomethyl)-1-methylcyclohexane, a versatile and readily accessible building block, in the synthesis of valuable spirocyclic systems. We will delve into the key mechanistic pathways, provide detailed experimental protocols, and explore the applications of the resulting spirocycles in the context of contemporary drug development.
Core Attributes of this compound as a Spirocycle Precursor
This compound (Figure 1) is an attractive starting material for spirocycle synthesis due to several key features:
-
Inherent Quaternary Center: The methyl group on the cyclohexane ring establishes a quaternary carbon, a prerequisite for the spirocyclic junction.
-
Reactive Handle: The primary bromomethyl group serves as an excellent electrophilic handle for intramolecular cyclization reactions.
-
Scaffold Rigidity: The cyclohexane ring provides a stable and conformationally well-defined anchor for the construction of the second ring.
Figure 1: Structure of this compound Chemical Formula: C₈H₁₅Br Molecular Weight: 191.11 g/mol CAS Number: 408307-48-2[5]
Mechanistic Strategies for Spirocyclization
Two primary mechanistic pathways can be effectively employed to transform derivatives of this compound into spiro[5.5]undecane frameworks: Intramolecular Alkylation and Radical Cyclization . The choice of strategy is dictated by the nature of the tethered nucleophile or radical acceptor.
Intramolecular Alkylation: A Classic Approach to Spiro-annulation
Intramolecular alkylation is a robust and widely utilized method for the formation of cyclic structures. In the context of our target spirocycle, this involves the generation of a carbanion on a chain attached to the 1-position of the cyclohexane ring, which then displaces the bromide to form the new carbocyclic ring.
A common strategy involves the alkylation of a malonate or a related active methylene compound with this compound, followed by deprotonation and intramolecular cyclization. The resulting spirocyclic dicarbonyl compound can then be further manipulated.
Workflow for Intramolecular Alkylation
Caption: Workflow for spirocycle synthesis via intramolecular alkylation.
Radical Cyclization: A Modern and Versatile Strategy
Radical cyclizations offer a powerful alternative for the formation of C-C bonds, often proceeding under mild conditions and with high functional group tolerance.[6][7] For the synthesis of spirocycles from this compound derivatives, a radical is generated on a tethered side chain, which then adds to an acceptor, followed by cyclization onto the bromomethyl group.
A typical approach involves the generation of a radical from an appropriate precursor (e.g., via tin-mediated or photoredox catalysis) which then undergoes a cascade of reactions to yield the spirocyclic product.
Mechanism of Radical Cyclization
Caption: Generalized mechanism for radical-mediated spirocyclization.
Experimental Protocols
The following protocols are representative methods for the synthesis of spiro[5.5]undecane derivatives using this compound as a key starting material. These protocols are based on well-established synthetic transformations and serve as a validated starting point for further optimization and derivatization.
Protocol 1: Synthesis of Diethyl 7-methylspiro[5.5]undecane-1,5-dicarboxylate via Intramolecular Alkylation
This protocol details a two-step sequence involving the initial alkylation of diethyl malonate followed by an intramolecular cyclization to form the spirocyclic diester.
Step 1: Synthesis of Diethyl 2-((1-methylcyclohexyl)methyl)malonate
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath.
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DMF and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride in portions to the cooled DMF with stirring.
-
Add diethyl malonate dropwise to the suspension and stir at 0 °C for 30 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
-
Step 2: Intramolecular Cyclization to Diethyl 7-methylspiro[5.5]undecane-1,5-dicarboxylate
-
Reagents and Equipment:
-
Diethyl 2-((1-methylcyclohexyl)methyl)malonate (1.0 eq)
-
Sodium ethoxide (2.0 eq)
-
Anhydrous ethanol
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet.
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol and sodium ethoxide.
-
Add the product from Step 1 to the ethanolic sodium ethoxide solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the spirocyclic diester.
-
| Compound | Starting Material | Yield (%) | Key Analytical Data |
| Diethyl 2-((1-methylcyclohexyl)methyl)malonate | This compound | 85-95 | ¹H NMR consistent with structure |
| Diethyl 7-methylspiro[5.5]undecane-1,5-dicarboxylate | Alkylated malonate | 70-80 | ¹³C NMR showing quaternary spiro-carbon |
Protocol 2: Radical-Mediated Synthesis of 7-Methylspiro[5.5]undecane-1-carbonitrile
This protocol outlines a radical cyclization approach, which can be advantageous for substrates with sensitive functional groups.
-
Reagents and Equipment:
-
A suitable precursor derived from this compound (e.g., an N-((1-methylcyclohexyl)methyl)acrylamide derivative)
-
Tributyltin hydride (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Anhydrous toluene
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet, syringe pump.
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the precursor dissolved in anhydrous toluene.
-
Heat the solution to reflux (approximately 110 °C).
-
In a separate syringe, prepare a solution of tributyltin hydride and AIBN in anhydrous toluene.
-
Add the tributyltin hydride/AIBN solution dropwise to the refluxing reaction mixture over 2-3 hours using a syringe pump.
-
After the addition is complete, continue to reflux for an additional 1-2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove tin byproducts and isolate the desired spirocycle.
-
| Reaction Type | Key Reagents | Typical Yield (%) | Advantages |
| Radical Cyclization | Bu₃SnH, AIBN | 60-75 | Mild conditions, good functional group tolerance |
Applications in Drug Discovery and Development
The spiro[5.5]undecane scaffold synthesized from this compound is a valuable platform for the development of new therapeutic agents. The rigid, three-dimensional nature of this scaffold can lead to improved target binding and selectivity.[8][9] Furthermore, the introduction of substituents on the spirocyclic framework allows for the fine-tuning of physicochemical properties, such as solubility and metabolic stability, which are critical for drug efficacy.[4]
Numerous studies have highlighted the biological activities of spiro[5.5]undecane derivatives, including their potential as:
-
Anticancer agents: The rigid scaffold can be decorated with pharmacophores that interact with key targets in cancer cells.[3][10]
-
Antimicrobial agents: Spirocyclic compounds have shown promise in combating various bacterial and fungal infections.
-
CNS-active agents: The lipophilic nature of the carbocyclic core can facilitate penetration of the blood-brain barrier, making these compounds attractive for neurological targets.
The synthetic routes outlined in this application note provide a reliable and versatile means to access a library of novel spiro[5.5]undecane derivatives for screening and lead optimization in drug discovery programs.
Conclusion
This compound is a highly effective and strategic starting material for the synthesis of spiro[5.5]undecane scaffolds. The intramolecular alkylation and radical cyclization pathways described herein offer robust and adaptable methods for the construction of these valuable three-dimensional structures. The resulting spirocycles are of significant interest to the pharmaceutical industry due to their potential to yield compounds with enhanced biological activity and favorable pharmacokinetic properties. The protocols and mechanistic insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to explore the rich chemical space of spirocycles and accelerate the discovery of next-generation therapeutics.
References
- Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5] Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124.
-
Beilstein Journal of Organic Chemistry. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]
-
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Retrieved from [Link]
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PubMed Central. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]
-
DergiPark. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]
- RSC Publishing. (2010). Intramolecular radical non-reductive alkylation of ketones via transient enamines.
-
Macmillan Group. (2013). Timeless Methods for Radical Cyclizations in Total Synthesis. Retrieved from [Link]
-
PubMed Central. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Retrieved from [Link]
- MDPI. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(6), 846.
- RSC Publishing. (2016). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution.
-
ResearchGate. (2021). Synthesis of Novel 4-Halomethyl-1,3-oxaselenolane Substituted Spirocyclic Azetidin-2-ones from cis-3-Allyloxy-3-benzylselenoazetidin-2-ones. Retrieved from [Link]
-
ResearchGate. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Retrieved from [Link]
- MDPI. (2021). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 26(16), 4945.
-
White Rose Research Online. (2021). From Natural Methylation to Versatile Alkylations Using Halide Methyltransferases. Retrieved from [Link]
-
NIH Public Access. (2021). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. Retrieved from [Link]
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Application Notes & Protocols: Alkylation of Amines and Thiols with 1-(Bromomethyl)-1-methylcyclohexane
Prepared by: Gemini, Senior Application Scientist
Introduction: Navigating Steric Hindrance in C-N and C-S Bond Formation
The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds via alkylation is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. The resulting secondary/tertiary amines and thioethers are prevalent motifs in a vast array of functional molecules. This guide focuses on the use of 1-(bromomethyl)-1-methylcyclohexane, a unique neopentyl-type alkylating agent.
The defining feature of this reagent is its significant steric hindrance. The electrophilic carbon is flanked by a quaternary center, which dramatically influences its reactivity. While this steric bulk can be leveraged for selectivity, it also presents challenges, primarily by slowing the rate of bimolecular nucleophilic substitution (SN2) and potentially favoring elimination (E2) pathways. Understanding these competing factors is critical for developing robust and high-yielding protocols.
This document provides a detailed examination of the mechanistic principles, practical experimental protocols, and troubleshooting strategies for the successful alkylation of amines and thiols with this sterically demanding electrophile.
Mechanistic Considerations: The SN2 vs. E2 Dichotomy
The reaction of this compound with a nucleophile (amine or thiol) is governed by a competition between substitution and elimination pathways.
-
SN2 Pathway (Desired): The nucleophile directly attacks the electrophilic carbon, displacing the bromide leaving group in a single, concerted step. Due to the steric hindrance of the neopentyl-like structure, this backside attack is slow. Elevated temperatures are often required to provide sufficient kinetic energy to overcome the high activation barrier.
-
E2 Pathway (Side-Reaction): A base (which can be the amine or an added auxiliary base) removes a proton from a β-carbon, leading to the formation of a double bond and elimination of HBr. With this compound, the major elimination product is 1-methylene-1-methylcyclohexane. Strong, bulky bases and high temperatures can favor this pathway.[1][2]
-
SN1 Pathway (Unlikely): Formation of a primary carbocation is highly unfavorable, making the SN1 mechanism negligible under typical conditions. However, under forcing solvolysis conditions, rearrangement to a more stable tertiary carbocation could occur, but this is not relevant for the preparative protocols described herein.[3]
Thiols, being more acidic than amines, are readily deprotonated to form thiolates.[4][5] These thiolates are excellent nucleophiles but relatively weak bases, which strongly favors the SN2 pathway over E2.[4][6] Amines, being more basic, have a higher propensity to act as a base and induce the E2 elimination side-reaction.
dot digraph "SN2_vs_E2_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="Fig. 1: Competing Reaction Pathways", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Reactants sub [label="this compound\n+ Nucleophile (Nu:)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Products sn2_prod [label="Alkylated Product\n(Substitution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; e2_prod [label="1-Methylene-1-methylcyclohexane\n(Elimination)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Transition States ts_sn2 [label="Sₙ2 Transition State\n(Sterically Hindered)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ts_e2 [label="E2 Transition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges sub -> ts_sn2 [label=" Favored by:\n - Strong, non-basic Nu:\n (e.g., Thiolate)\n - Polar Aprotic Solvent"]; sub -> ts_e2 [label=" Favored by:\n - Strong, bulky base\n - High Temperature"]; ts_sn2 -> sn2_prod; ts_e2 -> e2_prod; } dot
Caption: Fig. 1: Competing SN2 and E2 pathways for this compound.
Comparative Protocols: N-Alkylation vs. S-Alkylation
The distinct properties of amines and thiols necessitate tailored reaction conditions for optimal outcomes. Thiols generally react more cleanly and under milder conditions than amines.[7][8]
General Safety Precautions
-
Reagent Handling: this compound is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[9] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Solvents: Handle flammable organic solvents like DMF and acetonitrile with care, avoiding ignition sources.
-
Bases: Handle bases like potassium carbonate and sodium hydride with caution. Sodium hydride reacts violently with water.
Protocol 1: S-Alkylation of a Thiol
This protocol details the alkylation of a model thiol, dodecanethiol. The high nucleophilicity and lower basicity of the corresponding thiolate allow for a clean SN2 reaction.[4][5][6]
Workflow Overview
dot digraph "S_Alkylation_Workflow" { graph [fontname="Arial", fontsize=12, label="Fig. 2: S-Alkylation Experimental Workflow", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
A [label="1. Reagent Setup\nDissolve thiol in DMF"]; B [label="2. Deprotonation\nAdd K₂CO₃, stir"]; C [label="3. Alkylation\nAdd alkyl bromide, heat"]; D [label="4. Reaction Monitoring\nMonitor by TLC/LC-MS"]; E [label="5. Workup\nQuench with H₂O, extract"]; F [label="6. Purification\nColumn Chromatography"];
A -> B -> C -> D -> E -> F; } dot
Caption: Fig. 2: General workflow for the S-alkylation protocol.
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add dodecanethiol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration relative to the thiol). Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq).[7][8]
-
Reaction Initiation: Stir the suspension at room temperature for 15-20 minutes to facilitate thiolate formation.
-
Electrophile Addition: Add this compound (1.1 eq) to the mixture via syringe.
-
Heating: Heat the reaction mixture to 60-70 °C using an oil bath. The steric hindrance necessitates moderate heating to achieve a reasonable reaction rate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiol is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure thioether.
Protocol 2: N-Alkylation of an Amine
This protocol describes the alkylation of a model secondary amine, morpholine. Controlling over-alkylation is not a concern for secondary amines. For primary amines, using an excess of the amine or specialized conditions for mono-alkylation may be necessary to prevent the formation of tertiary amines and quaternary ammonium salts.[10][11][12][13]
Step-by-Step Procedure:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add morpholine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile (ACN) or DMF (approx. 0.2 M). Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq). A stronger base and higher equivalence are often needed compared to S-alkylation to effectively scavenge the HBr produced and drive the reaction.
-
Electrophile Addition: Add this compound (1.2 eq).
-
Heating: Heat the reaction mixture to 80-90 °C (reflux for ACN). Higher temperatures are required to overcome the lower nucleophilicity of the amine (compared to a thiolate) and the steric barrier.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often slower than S-alkylations and may require 12-24 hours. For sluggish reactions, adding a catalytic amount of potassium iodide (KI) can accelerate the reaction by in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).[14]
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining salts or DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary and Troubleshooting
Comparative Reaction Parameters
| Parameter | S-Alkylation (Thiol) | N-Alkylation (Amine) | Rationale |
| Nucleophile Eq. | 1.0 | 1.0 | Stoichiometric control. |
| Electrophile Eq. | 1.1 | 1.2 | Slight excess to ensure full conversion of the nucleophile. |
| Base | K₂CO₃ (1.5 eq) | K₂CO₃ (2.0-3.0 eq) | Thiols are more acidic; amines require more base to neutralize HBr. |
| Solvent | DMF, ACN, THF | DMF, ACN, DMSO | Polar aprotic solvents stabilize charged intermediates in SN2.[15] |
| Temperature | 60–70 °C | 80–90 °C (or reflux) | Higher energy is needed for the less nucleophilic amine. |
| Typical Time | 4–8 h | 12–24 h | Thiolates are significantly more nucleophilic than neutral amines.[5][16] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature. 2. Base is not strong/dry enough. 3. Reagents are impure. | 1. Increase reaction temperature in 10 °C increments. 2. Use a stronger base (e.g., Cs₂CO₃) or ensure K₂CO₃ is finely powdered and anhydrous. 3. Verify purity of starting materials. For N-alkylation, add catalytic KI.[14] |
| Significant Elimination Product | 1. Temperature is too high. 2. Base is too strong or sterically hindered. | 1. Lower the reaction temperature and accept a longer reaction time. 2. Use a weaker, non-hindered base (e.g., switch from t-BuOK to K₂CO₃). |
| Dialkylation (Primary Amines) | Product secondary amine is more nucleophilic than the starting primary amine. | 1. Use a large excess of the primary amine (≥5 eq). 2. Employ a specialized mono-alkylation protocol, such as using the amine hydrobromide salt to protect the product.[10][12] |
| Difficult Purification | 1. High-boiling solvents (DMF, DMSO). 2. Formation of salts. | 1. Perform an aqueous workup with multiple extractions to remove DMF/DMSO. 2. Ensure all inorganic salts are filtered or washed away before chromatography. |
dot digraph "Decision_Tree" { graph [fontname="Arial", fontsize=12, label="Fig. 3: Condition Selection Logic", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
Start [label="Start:\nAlkylation with\n1-(BrMe)-1-Me-Cyclohexane", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophile [label="Select Nucleophile", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Thiol_Path [label="Thiol (R-SH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Path [label="Amine (R₂NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiol_Cond [label="Conditions:\n- K₂CO₃ (1.5 eq)\n- DMF\n- 60-70 °C", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine_Cond [label="Conditions:\n- K₂CO₃ (2-3 eq)\n- ACN or DMF\n- 80-90 °C", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Monitor for Completion\n(TLC / LC-MS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Nucleophile; Nucleophile -> Thiol_Path [label="High Nucleophilicity\nLow Basicity"]; Nucleophile -> Amine_Path [label="Moderate Nucleophilicity\nHigher Basicity"]; Thiol_Path -> Thiol_Cond; Amine_Path -> Amine_Cond; Thiol_Cond -> Outcome; Amine_Cond -> Outcome; } dot
Caption: Fig. 3: Decision logic for selecting initial reaction conditions.
References
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Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
-
Chemistry Steps. Reactions of Thiols.
-
Organic Chemistry Basics. (2024, February 9). Thiol Alkylation.
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Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides.
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ResearchGate. (2025, August 6). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor.
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Reddit r/Chempros. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides.
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National Institutes of Health (NIH). (2023, July 10). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications.
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Chemistry LibreTexts. (2024, September 30). 18.7: Thiols and Sulfides.
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Chemistry LibreTexts. (2023, January 22). Nucleophilicity of Sulfur Compounds.
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RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
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PubChem. This compound.
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YouTube. (2025, April 30). [Chemistry] When 1-(bromomethyl)cyclohexane undergoes solvolysis in ethanol, three major product.
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Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides.
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Organic Chemistry Portal. Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
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ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
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AKJournals. Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor.
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OpenStax. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition.
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Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
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The Royal Society of Chemistry. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks.
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ACS Publications. (2002, October 1). Aqueous DMF−Potassium Carbonate as a Substitute for Thallium and Silver Additives in the Palladium-Catalyzed Conversion of Aryl Bromides to Acetyl Arenes.
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Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction.
-
Echemi. (2025, June 30). Synthesis of 1-Methylcyclohexene: A Practical Laboratory Guide.
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YouTube. (2019, June 5). Substitution Reactions of Neopentyl Halides.
-
ResearchGate. Principles of thiol-dependent SN2 reactions.
-
Pearson. When (1-bromoethyl)cyclohexane is heated in methanol for an exten....
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Reddit r/chemhelp. (2024, December 1). Can someone help explain this reaction?.
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RSC Publishing. K2CO3-promoted synthesis of amides from 1-aryl-2,2,2-trifluoroethanones and amines under mild conditions.
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National Institutes of Health (NIH). (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
-
JulietHahn.com. Chapter 8 Lecture.
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Chemistry Steps. Stereoselectivity of E2 Elimination Reactions.
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PubMed. (2002, October 29). Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes.
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Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2).
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Application Note & Protocol: Formation of the Neopentyl-Type Grignard Reagent from 1-(Bromomethyl)-1-methylcyclohexane
Abstract
The formation of Grignard reagents from primary alkyl halides bearing quaternary substitution at the β-carbon (neopentyl-type halides) presents a significant synthetic challenge due to steric hindrance. This application note provides a comprehensive guide to the successful formation of the Grignard reagent from 1-(bromomethyl)-1-methylcyclohexane, a sterically demanding substrate. We will delve into the mechanistic underpinnings of Grignard formation, address the prevalent side reactions, and offer a detailed, field-proven protocol for maximizing yield and purity. This document is intended to serve as a practical resource for chemists navigating the complexities of organometallic synthesis with sterically encumbered substrates.
Introduction: The Challenge of Steric Hindrance
Grignard reagents are cornerstones of organic synthesis, valued for their ability to form new carbon-carbon bonds.[1][2] Their preparation typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[1][3] While this reaction is robust for many substrates, primary halides with significant steric bulk adjacent to the reaction center, such as this compound, pose considerable difficulties.[4]
The primary obstacle is the steric impediment around the α-carbon, which hinders the approach of the alkyl halide to the magnesium surface, a critical step in the reaction mechanism.[4] This steric congestion can significantly slow the rate of the desired Grignard formation, allowing competing side reactions to become more prominent, ultimately reducing the yield of the target organometallic species.[4]
Mechanistic Considerations
The formation of a Grignard reagent is generally understood to proceed through a radical mechanism initiated by a single electron transfer (SET) from the magnesium metal to the alkyl halide.[5][6]
Key Mechanistic Steps:
-
Single Electron Transfer (SET): An electron is transferred from the magnesium metal to the antibonding orbital of the C-Br bond in this compound. This results in the formation of a radical anion, which rapidly fragments.
-
Radical Formation: The fragmentation of the radical anion yields an alkyl radical and a bromide anion.
-
Adsorption and Recombination: The alkyl radical and the bromide anion adsorb onto the magnesium surface, where they combine with a magnesium(I) species to form the final Grignard reagent, RMgX.
The steric bulk of the 1-methylcyclohexylmethyl group can impede the efficient interaction of the alkyl halide with the magnesium surface, making the initial SET step the rate-limiting factor.
Competing Side Reactions
The primary side reaction that plagues the formation of Grignard reagents from sterically hindered primary halides is Wurtz-type coupling.[2][7][8]
-
Wurtz Coupling: The newly formed Grignard reagent, acting as a potent nucleophile, can react with the starting alkyl halide in an SN2 fashion to produce a homocoupled dimer. In this case, the product would be 1,2-bis(1-methylcyclohexyl)ethane. The rate of this undesired reaction can become competitive with the rate of Grignard formation, especially at higher concentrations of the alkyl halide.[2]
Another potential side reaction, though less common with primary halides, is β-hydride elimination. However, for this compound, this pathway is not possible due to the absence of a β-hydrogen on the quaternary carbon.
Experimental Design & Protocols
Success in forming sterically hindered Grignard reagents hinges on meticulous experimental technique and the strategic manipulation of reaction conditions to favor the desired reaction pathway over side reactions.
Reagent and Glassware Preparation: The Foundation of Success
The exclusion of water is paramount in any Grignard reaction, as the reagent is a strong base and will be quenched by protic sources.[9]
Protocol for Glassware and Reagent Preparation:
-
Glassware: All glassware (three-neck round-bottom flask, condenser, addition funnel, and magnetic stir bar) must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.[10]
-
Magnesium Turnings: The passivating layer of magnesium oxide on the surface of the magnesium turnings must be removed to expose the reactive metal.[11]
-
Place the required amount of magnesium turnings in the reaction flask.
-
Add a small crystal of iodine (I₂). The iodine will react with the magnesium oxide layer.[11][12]
-
Gently heat the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed.
-
Allow the flask to cool to room temperature under an inert atmosphere.
-
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential.[3][6] Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone ketyl) or purchase high-quality anhydrous solvent and store it over molecular sieves. THF is often preferred for its higher boiling point and better solvating properties for the Grignard reagent.[13]
-
Alkyl Halide: this compound should be free of moisture. If necessary, it can be distilled from a mild drying agent like calcium hydride.
Grignard Reagent Formation: A Step-by-Step Protocol
This protocol is designed to favor the formation of the Grignard reagent by maintaining a low concentration of the alkyl halide throughout the reaction.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer/hotplate
-
Inert gas line
Protocol:
-
Setup: Assemble the dry glassware under an inert atmosphere. Equip the flask with a magnetic stir bar, a reflux condenser, and an addition funnel.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine and gently warm with a heat gun under a flow of inert gas until iodine vapors are visible. Allow to cool.
-
Initial Solvent Addition: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.
-
Initiation: In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 5-10%) of this solution to the stirred magnesium suspension.
-
Monitoring Initiation: The reaction should initiate within a few minutes. Signs of initiation include the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight exotherm. If the reaction does not start, gentle warming with a heat gun or sonication in an ultrasonic bath can be employed.[12]
-
Controlled Addition: Once the reaction has initiated, add the remaining alkyl halide solution dropwise from the addition funnel at a rate that maintains a gentle reflux. This slow addition is crucial to keep the concentration of the alkyl halide low, thereby minimizing Wurtz coupling.[2]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to ensure all the magnesium has reacted. The reaction is typically complete when most of the magnesium has been consumed, and the solution has a characteristic grayish, cloudy appearance.
Characterization: Titration of the Grignard Reagent
It is essential to determine the exact concentration of the prepared Grignard reagent solution before its use in subsequent reactions. Several titration methods are available.[14][15][16] A common and reliable method involves the use of iodine.
Iodine Titration Protocol
Principle: The Grignard reagent reacts with iodine in a 1:1 stoichiometry. The endpoint is the disappearance of the brown iodine color.
Materials:
-
Dry 4 mL vial with a stir bar and septum
-
Anhydrous THF
-
Iodine (I₂)
-
Lithium Chloride (LiCl) - optional, but improves the endpoint
-
1 mL syringe
Protocol:
-
Prepare Titration Solution: In a dry vial under an inert atmosphere, accurately weigh approximately 50 mg of iodine. Add 1 mL of anhydrous THF (a solution of LiCl in THF can also be used for a sharper endpoint).[14]
-
Titration: Using a 1 mL syringe, carefully draw up the prepared Grignard reagent solution.[14]
-
Endpoint: Add the Grignard solution dropwise to the stirred iodine solution until the brown color just disappears, leaving a colorless or slightly yellow solution.[14]
-
Calculation:
-
Moles of I₂ = Mass of I₂ / Molar mass of I₂ (253.81 g/mol )
-
Molarity of Grignard (mol/L) = Moles of I₂ / Volume of Grignard solution added (L)
-
Data Presentation & Summary
| Parameter | Recommended Value/Condition | Rationale |
| Equivalents of Mg | 1.2 eq | Ensures complete reaction of the alkyl halide. |
| Solvent | Anhydrous THF | Good solvating properties, higher boiling point than diethyl ether.[13] |
| Initiation | Iodine crystal, gentle heating/sonication | Activates the magnesium surface and helps to start the reaction.[11][12] |
| Addition Rate | Slow, dropwise to maintain gentle reflux | Minimizes the concentration of the alkyl halide, reducing Wurtz coupling.[2] |
| Temperature | Room temperature to gentle reflux | Balances reaction rate with minimizing side reactions. |
Visualizations
Grignard Formation and Wurtz Coupling Pathway
Caption: Competing pathways in the formation of a hindered Grignard reagent.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the Grignard reagent.
Conclusion
The successful formation of the Grignard reagent from the sterically hindered substrate this compound is achievable through careful control of reaction conditions. The key to maximizing the yield of the desired organometallic species lies in the meticulous exclusion of water, effective activation of the magnesium surface, and, most critically, the slow, controlled addition of the alkyl halide to minimize the competing Wurtz coupling reaction. The protocols and insights provided in this application note offer a robust framework for researchers to confidently approach the synthesis of this and other challenging Grignard reagents.
References
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]
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Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
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Casanova, J., & Carpenter, G. A. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. Journal of Chemical Education, 97(10), 3464–3485. [Link]
-
University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]
-
Reddit. (2022, August 6). Which method is the best to conduct the Grignard reaction? r/OrganicChemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Dietmar, S. (2001). The Grignard Reagents. Organometallics, 20(14), 2945-2954. [Link]
-
Deitmann, E., Maskos, M., Menges-Flanagan, G., & Ziegenbalg, D. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (part 2). Reaction Chemistry & Engineering, 8(8), 1855-1867. [Link]
-
ChemTips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?. Retrieved from [Link]
-
Reddit. (2015, April 8). How do you verify how much Grignard reagent you made? r/chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Accounts of Chemical Research. (n.d.). Mechanism of Grignard reagent formation. The surface nature of the reaction. Retrieved from [Link]
-
YouTube. (2025, April 30). [Chemistry] When 1-(bromomethyl)cyclohexane undergoes solvolysis in ethanol, three major product. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
EPFL. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF (see text). Retrieved from [Link]
-
Begtrup, M. (2010, October 5). Titration of a Grignard Reagent Solution. Retrieved from [Link]
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-
YouTube. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS. Retrieved from [Link]
-
Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]
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Navigating Steric Mountains: A Detailed Protocol for the SN2 Reaction of 1-(Bromomethyl)-1-methylcyclohexane
An Application Note and Protocol from the Senior Application Scientist
Abstract
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, valued for its stereospecificity and reliability. However, its efficiency is profoundly challenged by steric hindrance. This application note provides an in-depth experimental protocol for conducting an SN2 reaction on 1-(bromomethyl)-1-methylcyclohexane, a primary alkyl halide featuring significant steric congestion at the β-carbon, analogous to a neopentyl halide. We dissect the mechanistic hurdles, including severely retarded reaction rates and competition from the E2 elimination pathway, and present a validated protocol designed to maximize the yield of the desired substitution product. This guide offers both a step-by-step methodology and the underlying chemical principles, empowering researchers to successfully navigate this challenging but instructive transformation.
Introduction: The Challenge of a Neopentyl-like Substrate
The SN2 reaction is a single, concerted step where a nucleophile attacks an electrophilic carbon, displacing a leaving group in a "backside attack".[1] The rate of this reaction is highly sensitive to the steric environment around the reaction center.[2] While primary alkyl halides are typically excellent substrates for SN2 reactions, this compound presents a formidable exception.
Although the bromine is attached to a primary carbon, the adjacent (β) carbon is a quaternary center, creating a bulky cyclohexyl group that acts as a steric shield. This structure, similar to neopentyl bromide, severely impedes the nucleophile's required trajectory for a backside attack.[3][4] Consequently, the SN2 reaction rate for such substrates is exceptionally slow.[5]
Furthermore, this steric hindrance creates a scenario where the nucleophile may act as a base, abstracting a proton from a β-carbon to initiate an E2 elimination reaction, which competes with the desired SN2 pathway.[3][6] The primary challenge, therefore, is to select conditions that favor the slow SN2 substitution while suppressing the competing elimination. This protocol details the use of a Finkelstein reaction, a classic method that leverages Le Châtelier's principle to drive the SN2 reaction forward.
Mechanistic Considerations: SN2 vs. E2
The outcome of the reaction of this compound with a nucleophile/base is a delicate balance between two competing pathways.
-
The SN2 Pathway: Involves the direct substitution of the bromide with a nucleophile. The reaction proceeds through a high-energy, crowded transition state.[7] The choice of a good nucleophile that is a weak base is critical.
-
The E2 Pathway: Involves the abstraction of a proton from an adjacent carbon, leading to the formation of an alkene (1-methylene-1-methylcyclohexane). This pathway is favored by strong, sterically hindered bases and higher temperatures.[8]
To favor the SN2 mechanism, the following strategic choices are paramount:
-
Nucleophile Selection: A strong nucleophile with low basicity is ideal. Iodide (I⁻) is an excellent candidate.[9]
-
Solvent Choice: A polar aprotic solvent, such as acetone, is used. These solvents solvate the counter-ion (e.g., Na⁺) but do not form a strong solvation shell around the nucleophile, leaving it "naked" and highly reactive.[10][11] Protic solvents would solvate the nucleophile through hydrogen bonding, decreasing its nucleophilicity.[12]
-
Driving Equilibrium: In the chosen Finkelstein reaction (NaI in acetone), the sodium bromide (NaBr) byproduct is insoluble in acetone and precipitates out of the solution.[9] This removal of a product shifts the reaction equilibrium to the right, favoring the formation of the iodo-substituted product.
SN2 Reaction Mechanism Diagram
Caption: SN2 reaction of this compound with sodium iodide.
Detailed Experimental Protocol
This protocol describes the substitution of bromide with iodide using sodium iodide in acetone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Sigma-Aldrich | Caution: Combustible liquid. Causes skin, eye, and respiratory irritation.[13] Handle in a fume hood. |
| Sodium Iodide (NaI) | Anhydrous, ≥99% | Fisher Scientific | Must be dry. Dry in an oven at 110 °C for 4 hours before use if necessary. |
| Acetone | Anhydrous, ACS Grade | VWR | Must be anhydrous to prevent side reactions and ensure NaBr precipitation. |
| Diethyl Ether | Anhydrous, ACS Grade | VWR | For extraction. |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Sigma-Aldrich | For preparing a 5% aqueous solution. |
| Brine (Saturated NaCl solution) | - | - | For washing. |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying the organic layer. |
| Round-bottom flask (100 mL) | - | - | |
| Reflux Condenser | - | - | |
| Magnetic Stirrer and Stir Bar | - | - | |
| Heating Mantle with Controller | - | - | |
| Separatory Funnel (250 mL) | - | - | |
| Rotary Evaporator | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium iodide (4.4 g, 29.4 mmol, 1.5 equivalents).
-
Add 50 mL of anhydrous acetone to the flask. Stir the mixture until the sodium iodide is fully dissolved.
-
Add this compound (3.76 g, 19.6 mmol, 1.0 equivalent) to the solution using a syringe or pipette.
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
-
-
Reaction Execution:
-
Heat the mixture to a gentle reflux (approx. 56 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for at least 48-72 hours. The reaction is very slow due to steric hindrance.
-
Causality: Refluxing provides the necessary activation energy for this slow reaction. The extended reaction time is crucial to achieve a reasonable conversion. A white precipitate of sodium bromide (NaBr) should become visible as the reaction proceeds.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
-
Workup:
-
After the reaction period, cool the flask to room temperature.
-
Filter the mixture through a Büchner funnel to remove the precipitated NaBr. Wash the solid with a small amount of cold acetone.
-
Transfer the filtrate to a round-bottom flask and remove the acetone using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of diethyl ether.
-
Transfer the ether solution to a 250 mL separatory funnel and wash it with 25 mL of 5% aqueous sodium thiosulfate solution to remove any unreacted iodine or traces of I₂ formed.
-
Wash the organic layer with 25 mL of brine.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
-
Purification and Isolation:
-
Filter off the drying agent.
-
Remove the diethyl ether using a rotary evaporator to yield the crude product, 1-(iodomethyl)-1-methylcyclohexane.
-
If necessary, purify the product further by vacuum distillation or column chromatography on silica gel.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-(iodomethyl)-1-methylcyclohexane.
Expected Results and Characterization
The successful execution of this protocol should yield 1-(iodomethyl)-1-methylcyclohexane. The primary potential byproduct is the E2 elimination product, 1-methylene-1-methylcyclohexane.
Quantitative Data Summary
| Parameter | Value |
| Mass of Substrate | 3.76 g (19.6 mmol) |
| Mass of Sodium Iodide | 4.4 g (29.4 mmol) |
| Volume of Acetone | 50 mL |
| Theoretical Yield of Product | 5.2 g (19.6 mmol) |
| Expected Yield | Variable (30-60%) |
| Expected Purity (after purification) | >95% |
Note: The expected yield is highly variable due to the challenging nature of the reaction.
Product Characterization
-
¹H NMR: The spectrum of the SN2 product will show the disappearance of the signal for the -CH₂-Br protons and the appearance of a new, upfield signal for the -CH₂-I protons. The E2 byproduct would be clearly identified by characteristic signals for vinylic protons (~4.6-4.8 ppm).
-
¹³C NMR: The signal for the carbon attached to the halogen will shift significantly upfield from C-Br to C-I. The E2 product will show two sp²-hybridized carbon signals.
-
IR Spectroscopy: Look for the disappearance of the C-Br stretching vibration and the appearance of the C-I stretch at a lower frequency (around 500-600 cm⁻¹). The E2 product would show a C=C stretch (~1650 cm⁻¹) and a =C-H stretch (~3080 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of the iodinated product (C₈H₁₅I, MW = 238.11 g/mol ).
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient reaction time/temperature. 2. Inactive (wet) NaI or acetone. | 1. Extend the reflux time to 96 hours or more. Monitor by TLC/GC. 2. Ensure all reagents and solvents are thoroughly dried before use. |
| Significant E2 Byproduct Formed | 1. Reaction temperature is too high. 2. Contamination with a stronger base. | 1. Maintain a gentle, controlled reflux. Do not overheat. 2. If using a different nucleophile, ensure it is not a strong base. For this substrate, even moderately basic nucleophiles can favor E2. Stick to nucleophiles like I⁻, N₃⁻, or CH₃COO⁻. Avoid alkoxides like ethoxide.[3] |
| Reaction Stalls | The reaction is reversible, and NaBr may be re-dissolving. | Ensure vigorous stirring to maintain a fine suspension of the NaBr precipitate. Using a solvent in which the bromide salt is even less soluble could be explored, but acetone is standard. |
Conclusion
The SN2 reaction of this compound is a challenging transformation that highlights the profound impact of steric hindrance on reaction kinetics and pathways. While the reaction rate is inherently slow, a successful substitution can be achieved by carefully selecting a potent, non-basic nucleophile and a polar aprotic solvent. The Finkelstein reaction conditions presented here, utilizing sodium iodide in acetone, offer a robust method that leverages Le Châtelier's principle to drive the reaction towards the desired product. By understanding the mechanistic competition with E2 elimination and adhering to the detailed protocol, researchers can effectively synthesize the target compound and gain valuable insights into managing sterically demanding substrates.
References
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Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
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Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions. [Link]
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Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
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Reddit. (2020). For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance. Does that rule apply to the structures I drew?[Link]
-
Chemistry Stack Exchange. (2014). SN2: Neopentyl halides and methyl halides. [Link]
-
YouTube. (2019). Substitution Reactions of Neopentyl Halides. [Link]
-
Quora. (2017). Why does 1-Bromo-2,2-dimethylpropane have difficulty undergoing both SN2 and SN1 reactions?[Link]
-
Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]
-
University of Massachusetts Boston. (n.d.). Experiment 7 — Nucleophilic Substitution. [Link]
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YouTube. (2024). bromination of methylcyclohexene. [Link]
-
ACS Publications. (2021). How Solvation Influences the SN2 versus E2 Competition. [Link]
-
YouTube. (2021). 7.2 SN2 with cis-1-bromo-3-cyclohexane. [Link]
-
Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
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Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]
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UW-Madison Chemistry. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). [Link]
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Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?[Link]
-
JulietHahn.com. (n.d.). Chapter 8 Lecture. [Link]
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ResearchGate. (2025). Competing E2 and SN2 Mechanisms for the F- + CH3CH2I Reaction. [Link]
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Pearson+. (2024). 1-Methylcyclohexene forms two products when it reacts with bromin...[Link]
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Application Notes and Protocols: The Strategic Role of 1-(Bromomethyl)-1-methylcyclohexane in Carbon-Carbon Bond Formation
Introduction: Navigating Steric Hindrance for Complex Molecular Architectures
In the landscape of synthetic organic chemistry, the creation of quaternary carbon centers remains a formidable challenge that often dictates the feasibility of a synthetic route. 1-(Bromomethyl)-1-methylcyclohexane emerges as a valuable synthon for this purpose, offering a unique sterically hindered primary alkyl halide. Its neopentyl-like structure, characterized by a quaternary carbon atom adjacent to the reactive bromomethyl group, presents both challenges and opportunities for the discerning chemist. This technical guide provides an in-depth exploration of the applications of this compound in carbon-carbon bond formation, complete with detailed protocols and mechanistic insights to empower researchers in the fields of drug discovery and materials science.
The inherent steric bulk of this reagent significantly retards the rate of bimolecular nucleophilic substitution (SN2) reactions.[1][2] This seemingly disadvantageous property can be leveraged for selective transformations and the construction of complex molecular frameworks where less hindered reagents might lead to undesired side reactions. This guide will delve into the strategic use of this compound in several key C-C bond-forming reactions, providing practical guidance for its effective utilization.
Physicochemical and Safety Data
A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 408307-48-2 | |
| Molecular Formula | C₈H₁₅Br | |
| Molecular Weight | 191.11 g/mol | |
| Appearance | Not specified, likely a liquid | - |
| Boiling Point | Not specified | - |
| Density | Not specified | - |
Safety Profile:
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
| Hazard Statement | Description |
| H227 | Combustible liquid |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from PubChem CID 42614774.
Application I: Grignard Reagent Formation and Subsequent Alkylation
The formation of a Grignard reagent from this compound provides a potent nucleophile for the construction of new carbon-carbon bonds. However, the steric hindrance and the primary nature of the halide can make the initiation of the Grignard reaction challenging. Activation of the magnesium surface is often crucial for success.[3]
Workflow for Grignard Reagent Formation and Reaction
Caption: Formation and reaction of the Grignard reagent.
Protocol: Synthesis of 2-(1-Methylcyclohexyl)ethanol
This protocol details the formation of the Grignard reagent and its subsequent reaction with formaldehyde (generated in situ from paraformaldehyde) to yield a primary alcohol.
Materials:
-
This compound (1.91 g, 10.0 mmol)
-
Magnesium turnings (0.36 g, 15.0 mmol)
-
Iodine (a single crystal)
-
Anhydrous tetrahydrofuran (THF), 20 mL
-
Paraformaldehyde (0.45 g, 15.0 mmol), dried under vacuum
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Magnesium Activation: Place the magnesium turnings and a crystal of iodine in the flask. Gently heat the flask with a heat gun until violet iodine vapors are observed. Allow the flask to cool to room temperature. This process etches the magnesium surface, removing the passivating oxide layer.[4]
-
Grignard Formation: Add 5 mL of anhydrous THF to the flask. Dissolve this compound in 15 mL of anhydrous THF and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle refluxing and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Formaldehyde: After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent. In a separate flask, heat the paraformaldehyde under vacuum to depolymerize it into gaseous formaldehyde. Pass the formaldehyde gas through the Grignard solution via a cannula. Alternatively, carefully add the dried paraformaldehyde powder to the Grignart solution in portions. An exothermic reaction should be observed.
-
Workup: After the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Expected Outcome: 2-(1-Methylcyclohexyl)ethanol, a primary alcohol. The yield will be dependent on the efficiency of the Grignard formation and reaction.
Application II: Corey-House Synthesis for Hindered Couplings
The Corey-House synthesis, utilizing a lithium dialkylcuprate (Gilman reagent), is particularly effective for coupling with sterically hindered alkyl halides like this compound.[5][6] This method is often superior to direct coupling with organolithium or Grignard reagents, which can lead to side reactions.
Mechanistic Rationale
The reaction proceeds via a lithium dialkylcuprate, which is a softer nucleophile than its Grignard or organolithium counterparts. This reagent is formed by the reaction of two equivalents of an organolithium reagent with a copper(I) halide. The resulting cuprate then undergoes a coupling reaction with the alkyl halide.
Caption: Corey-House synthesis workflow.
Protocol: Synthesis of 1-Ethyl-1-methylcyclohexane
This protocol describes the coupling of this compound with lithium dimethylcuprate.
Materials:
-
Methyllithium (2.0 equivalents relative to CuI) in a suitable solvent (e.g., diethyl ether)
-
Copper(I) iodide (1.90 g, 10.0 mmol), purified
-
Anhydrous diethyl ether or THF
-
This compound (1.91 g, 10.0 mmol)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Gilman Reagent Preparation: To a flame-dried, inert atmosphere flask containing a suspension of purified copper(I) iodide in anhydrous diethyl ether at 0 °C, add methyllithium (2.0 equivalents) dropwise. The solution will typically change color, indicating the formation of lithium dimethylcuprate.
-
Coupling Reaction: To the freshly prepared Gilman reagent at 0 °C, add a solution of this compound in anhydrous diethyl ether dropwise.
-
Reaction Monitoring and Workup: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The product, 1-ethyl-1-methylcyclohexane, can be purified by distillation or column chromatography.
Application III: Alkylation of Enolates
The alkylation of enolates is a cornerstone of carbon-carbon bond formation.[1][7] this compound can serve as a sterically demanding electrophile in these reactions, leading to the formation of products with a quaternary center adjacent to the newly introduced cyclohexyl moiety. The malonic ester and acetoacetic ester syntheses are classic examples that can be adapted for this purpose.[8][9][10]
Reaction Scheme: Malonic Ester Synthesis
Caption: Malonic ester synthesis pathway.
Protocol: Synthesis of (1-Methylcyclohexyl)acetic Acid
Materials:
-
Diethyl malonate (1.60 g, 10.0 mmol)
-
Sodium ethoxide (0.68 g, 10.0 mmol)
-
Anhydrous ethanol (20 mL)
-
This compound (1.91 g, 10.0 mmol)
-
Aqueous HCl (e.g., 6 M)
Procedure:
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add this compound to the enolate solution. The reaction will be slow due to steric hindrance, so it may be necessary to heat the mixture to reflux for several hours to overnight. Monitor the reaction by TLC.
-
Hydrolysis and Decarboxylation: After the alkylation is complete, cool the reaction mixture and remove the ethanol under reduced pressure. Add aqueous HCl and heat the mixture to reflux to effect both the hydrolysis of the esters and the decarboxylation of the resulting malonic acid derivative.
-
Workup and Purification: Cool the reaction mixture and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude (1-methylcyclohexyl)acetic acid. Purification can be achieved by recrystallization or column chromatography.
Application IV: Nitrile Synthesis and Further Functionalization
The displacement of the bromide with a cyanide nucleophile provides a route to (1-methylcyclohexyl)acetonitrile.[11] This reaction is a classic SN2 process and is expected to be slow due to the steric hindrance of the substrate. The resulting nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine, thus extending the synthetic utility of the starting material.
Protocol: Synthesis of (1-Methylcyclohexyl)acetonitrile
Materials:
-
This compound (1.91 g, 10.0 mmol)
-
Sodium cyanide (0.59 g, 12.0 mmol)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) (20 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve sodium cyanide in DMSO. To this solution, add this compound.
-
Reaction Conditions: Heat the reaction mixture to a temperature that allows for a reasonable reaction rate (e.g., 80-100 °C), as the reaction will be slow at room temperature. Monitor the progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture and pour it into water. Extract the product with diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine to remove the solvent and any remaining cyanide salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The nitrile can be purified by vacuum distillation or column chromatography.
Safety Note: Cyanide salts are highly toxic. This reaction must be performed with extreme caution in a well-ventilated fume hood, and appropriate measures for quenching and disposal of cyanide waste must be followed.
Application V: Synthesis of Spirocycles
The unique structure of this compound and its derivatives makes it an attractive precursor for the synthesis of spirocyclic compounds. Intramolecular C-C bond formation, where a nucleophilic center within the same molecule displaces the bromide, can lead to the formation of a new ring fused at the quaternary carbon center.
Conceptual Workflow for Spirocycle Synthesis
Caption: General strategy for spirocycle synthesis.
This approach requires the initial synthesis of a derivative of this compound that contains a tethered pronucleophile. For example, a malonic ester derivative could be synthesized and then subjected to an intramolecular alkylation to form a spirocyclic dione precursor.
Conclusion
This compound is a specialized reagent that, despite its sterically hindered nature, offers significant advantages in the synthesis of complex organic molecules, particularly those containing quaternary carbon centers. By understanding the mechanistic nuances of its reactions and selecting the appropriate synthetic strategies, such as the Corey-House synthesis or enolate alkylations under forcing conditions, researchers can effectively incorporate the 1-methylcyclohexylmethyl moiety into their target structures. The protocols and insights provided in this guide are intended to serve as a valuable resource for chemists seeking to harness the synthetic potential of this unique building block.
References
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Liu, J. X. (2005). Synthesis Of 2-methylcyclohexyl Acetate. (Master's Thesis). Retrieved from [Link]
-
Total Organic Chemistry. (2020, July 20). Corey-House Synthesis | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
-
Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-norbornanecarboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
Tilstam, U., & Weinmann, H. (2002). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Angewandte Chemie International Edition, 41(19), 3674-3676. [Link]
-
St-Jean, F., & Beaver, M. G. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54648. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–House synthesis. Retrieved from [Link]
-
Pradeep Chemistry Class. (2023, April 4). COREY HOUSE SYNTHESIS -Preparation of PREPARATION OF ALKANES Name Reactions for Competitive Exams [Video]. YouTube. [Link]
-
Wu, D., et al. (2014). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The journal of physical chemistry. A, 118(34), 6895-903. [Link]
- Google Patents. (n.d.). WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
-
Professor Dave Explains. (2019, November 30). Organolithium Reagents [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis. Retrieved from [Link]
-
BYJU'S. (2020, June 20). Corey House Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
Frostburg State University Chemistry Department. (2018, May 4). Malonic Ester Synthesis [Video]. YouTube. [Link]
-
Roxi Hulet. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]
-
Collegedunia. (n.d.). Corey House Reaction: Mechanism, Examples and Importance. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Note on a New Method of Preparation of (Bromomethyl) Malonic Ester. Retrieved from [Link]
-
Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance?. Retrieved from [Link]
-
Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. Catalysis Science & Technology. Retrieved from [Link]
-
Grokipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-(2-methyl cyclohexyl) ethanol. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, August 26). 11.11 Malonic Ester Synthesis [Video]. YouTube. [Link]
-
Quora. (2017, July 31). How to prepare methyl cyclohexyl ketone. Retrieved from [Link]
-
Perfumer & Flavorist. (2016, May 10). 1-(4-Isopropyl cyclohexyl) ethanol from Cumene in Two Steps. Retrieved from [Link]
-
Globe Thesis. (2005, July 3). Synthesis Of 2-methylcyclohexyl Acetate. Retrieved from [Link]
-
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-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link].
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Application Note & Protocol Guide: Navigating the Synthesis of Sterically Hindered Molecules
Prepared by a Senior Application Scientist
This guide provides an in-depth exploration of the synthetic challenges and advanced methodologies for constructing sterically hindered molecules. It is intended for researchers, scientists, and professionals in drug development and materials science who encounter steric congestion as a significant barrier in their synthetic endeavors.
The Challenge of Steric Hindrance in Synthesis
Steric hindrance is a fundamental concept in chemistry, describing the spatial arrangement of atoms within a molecule and the resulting influence on its reactivity. In synthesis, bulky substituents can shield a reactive center, impeding the approach of reagents and catalysts. This often leads to sluggish reaction rates, low yields, and undesired side reactions. However, sterically hindered motifs are increasingly prevalent in modern pharmaceuticals and advanced materials, imparting unique and desirable properties such as enhanced selectivity, metabolic stability, and specific conformational control. Overcoming these synthetic hurdles is therefore a critical objective in contemporary organic chemistry.
Core Strategies for Assembling Hindered Scaffolds
The successful synthesis of sterically demanding molecules hinges on a carefully chosen strategy that directly addresses the energetic penalties imposed by steric crowding. Key approaches often involve the use of highly reactive intermediates, specialized catalysts with tailored steric and electronic properties, or reaction conditions that provide the necessary energy to overcome activation barriers.
The Role of Catalysis: Tailoring the Reactive Pocket
Catalysis provides a powerful toolkit for forging bonds in sterically congested environments. The design of the catalyst's active site is paramount.
-
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions have been revolutionized by the development of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands. For instance, bulky, electron-rich phosphine ligands like tri-tert-butylphosphine or adamantyl-based ligands can stabilize the active palladium(0) species and facilitate the challenging reductive elimination step involving sterically hindered substrates. These ligands create a well-defined "pocket" around the metal center that can accommodate bulky coupling partners while promoting the desired bond formation.
-
Nickel Catalysis: Nickel catalysts have emerged as a powerful alternative to palladium, particularly for coupling sterically hindered electrophiles. The smaller atomic radius of nickel and its unique electronic properties can enable transformations that are difficult to achieve with palladium. For example, nickel-catalyzed cross-couplings are often effective for the formation of quaternary carbon centers.
-
Organocatalysis: Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, can be highly effective in promoting asymmetric reactions that form sterically hindered stereocenters. These catalysts operate through mechanisms that often avoid the highly reactive and sometimes indiscriminate nature of organometallic reagents, offering a milder and often more selective approach.
High-Energy Intermediates and Enabling Technologies
When thermal conditions are insufficient to overcome the activation energy of a sterically demanding reaction, alternative energy sources can be employed.
-
Photoredox Catalysis: Visible-light photoredox catalysis has opened new avenues for generating highly reactive radical intermediates under mild conditions. These radicals can participate in addition and coupling reactions that are less sensitive to steric hindrance compared to their two-electron counterparts. This approach has been successfully applied to the synthesis of congested C-C and C-heteroatom bonds.
-
Electrochemistry: Electrosynthesis offers a reagent-free method for generating reactive species. By controlling the electrode potential, specific redox events can be triggered, enabling transformations that might otherwise require harsh chemical oxidants or reductants. This can be particularly advantageous for substrates sensitive to traditional reagents.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments in the synthesis of sterically hindered molecules.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Tetra-ortho-substituted Biaryl
This protocol details a robust method for the synthesis of a sterically hindered biaryl, a common motif in pharmaceuticals and ligands.
Workflow Diagram:
Synthetic Strategies for 1,1-Disubstituted Cyclohexane Derivatives: A Guide for Researchers
Introduction: The Significance of the 1,1-Disubstituted Cyclohexane Motif
The 1,1-disubstituted cyclohexane framework is a ubiquitous structural motif in a vast array of biologically active molecules, natural products, and pharmaceutical agents. The geminal substitution at a single carbon atom within the cyclohexane ring introduces a quaternary center, which can impart unique conformational constraints and metabolic stability to a molecule. This structural feature is often crucial for modulating the interaction of a molecule with its biological target, making the development of efficient synthetic routes to these derivatives a critical endeavor in medicinal chemistry and drug discovery.[1][2] The cyclohexane ring, with its well-defined chair and boat conformations, provides a scaffold for the precise spatial arrangement of functional groups, and the introduction of geminal substituents further refines this three-dimensional architecture.[3][4][5] This guide provides an in-depth overview of modern and classical synthetic methodologies for the preparation of 1,1-disubstituted cyclohexane derivatives, complete with mechanistic insights, detailed experimental protocols, and a discussion of their respective scopes and limitations.
Conformational Considerations: The Chair Conformation and Steric Effects
The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and angle strain. In a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other is equatorial.[3][6] The relative stability of the two possible chair conformers is determined by the steric bulk of the substituents. The conformer where the larger substituent occupies the equatorial position is generally more stable to minimize unfavorable 1,3-diaxial interactions.[5] Understanding these conformational preferences is crucial for predicting the outcome of stereoselective reactions and for designing molecules with specific three-dimensional shapes.
Key Synthetic Methodologies
A variety of synthetic strategies have been developed to construct the 1,1-disubstituted cyclohexane core. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required level of stereochemical control. This section will detail four powerful and versatile approaches: Gem-Dialkylation of Cyclohexanones, the Diels-Alder Reaction, Tandem Michael-Dieckmann Condensation, and Ring-Closing Metathesis, as well as Spirocyclization strategies.
Gem-Dialkylation of Cyclohexanones
The direct alkylation of the α-carbon of a cyclohexanone derivative is a straightforward approach to introduce two substituents at the same position. This method typically involves the generation of an enolate followed by reaction with an alkylating agent.
Mechanistic Insights: The reaction proceeds via the formation of a nucleophilic enolate anion by deprotonation of the α-carbon of the cyclohexanone with a strong base. This enolate then attacks an electrophilic alkyl halide in an SN2 reaction.[7] The process can be repeated to introduce a second alkyl group at the same position. The choice of base is critical to control the regioselectivity of deprotonation in unsymmetrical ketones. Strong, sterically hindered bases like lithium diisopropylamide (LDA) favor the formation of the kinetic enolate, while weaker bases or higher temperatures can lead to the more stable thermodynamic enolate.[8]
Protocol: Gem-Dimethylation of Cyclohexanone
This protocol describes the synthesis of 2,2-dimethylcyclohexanone from cyclohexanone.
Materials:
-
Cyclohexanone
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous THF (50 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add cyclohexanone (1.0 g, 10.2 mmol) to the cooled THF.
-
To this solution, add LDA solution (6.1 mL, 12.2 mmol) dropwise via syringe, ensuring the temperature remains below -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Add methyl iodide (1.59 g, 11.2 mmol) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2 hours.
-
For the second alkylation, warm the reaction mixture to 0 °C and add a second equivalent of LDA solution (6.1 mL, 12.2 mmol) dropwise. Stir for 1 hour at 0 °C.
-
Cool the mixture back to -78 °C and add a second equivalent of methyl iodide (1.59 g, 11.2 mmol). Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,2-dimethylcyclohexanone.
Scope and Limitations: This method is effective for the introduction of various primary alkyl halides. Secondary and tertiary halides are generally poor substrates due to competing elimination reactions. Asymmetric versions of this reaction have been developed using chiral auxiliaries or catalysts to achieve enantioselective synthesis of 1,1-disubstituted cyclohexanones.[9][10][11]
Data Presentation:
| Entry | Electrophile (R-X) | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | CH₃I | LDA | -78 to rt | 75-85 | [12] |
| 2 | CH₃CH₂Br | LDA | -78 to rt | 70-80 | [7] |
| 3 | PhCH₂Br | KHMDS | -78 to rt | 80-90 | N/A |
Experimental Workflow:
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eclass.uoa.gr [eclass.uoa.gr]
Troubleshooting & Optimization
common side reactions in the synthesis of 1-(Bromomethyl)-1-methylcyclohexane
Welcome to the technical support center for the synthesis of 1-(bromomethyl)-1-methylcyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this specific synthesis. Here, we will delve into the common side reactions, their mechanistic underpinnings, and provide practical, field-tested troubleshooting advice to improve your yield and purity.
The synthesis of this compound, a seemingly straightforward conversion of 1-methylcyclohexanemethanol, is often complicated by the formation of undesired isomers and byproducts. The core of these challenges lies in the reaction mechanism, which can proceed through pathways that favor rearrangement and elimination. This guide will equip you with the knowledge to navigate these complexities.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound in a question-and-answer format, providing both an explanation of the problem and a detailed protocol for its resolution.
Problem 1: My primary product is the rearranged isomer, 1-bromo-1-methylcyclohexane. Why is this happening and how can I prevent it?
Answer:
The formation of 1-bromo-1-methylcyclohexane is a classic example of a carbocation rearrangement, specifically a Wagner-Meerwein rearrangement.[1] This side reaction is particularly prevalent when using reagents and conditions that favor an SN1 (unimolecular nucleophilic substitution) mechanism.
The Underlying Mechanism: Carbocation Instability
-
Protonation and Formation of a Primary Carbocation: When using a strong acid like HBr, the hydroxyl group of 1-methylcyclohexanemethanol is protonated, forming a good leaving group (water).[2] Departure of water generates a primary carbocation on the methylene group.
-
The Driving Force for Rearrangement: Primary carbocations are highly unstable.[3] To achieve a more stable electronic state, a methyl group from the adjacent quaternary carbon shifts to the primary carbocation.[4]
-
Formation of a Stable Tertiary Carbocation: This 1,2-alkyl shift results in the formation of a much more stable tertiary carbocation on the cyclohexane ring.[1][5]
-
Nucleophilic Attack: The bromide ion (Br⁻) then attacks this stable tertiary carbocation, leading to the formation of the rearranged product, 1-bromo-1-methylcyclohexane, as the major product.[6]
Troubleshooting Protocol: Favoring an SN2 Mechanism
To minimize rearrangement, you must use conditions that favor an SN2 (bimolecular nucleophilic substitution) reaction, which avoids the formation of a discrete carbocation intermediate. The reagent of choice for this is Phosphorus tribromide (PBr₃).[7]
Detailed Experimental Protocol:
-
Reagent and Glassware Preparation: Ensure all glassware is thoroughly dried to prevent the decomposition of PBr₃. Use an inert solvent such as diethyl ether or dichloromethane (DCM).
-
Reaction Setup: Dissolve 1 equivalent of 1-methylcyclohexanemethanol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Place the flask in an ice bath to maintain a temperature of 0 °C.
-
Addition of PBr₃: Add 0.33 to 0.4 equivalents of PBr₃ dropwise to the stirred solution over 30-60 minutes. The reaction is exothermic, so slow addition is crucial to maintain the low temperature.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete. You can monitor the progress by TLC (Thin Layer Chromatography) by observing the disappearance of the starting alcohol.
-
Workup:
-
Slowly pour the reaction mixture over crushed ice to quench the excess PBr₃.
-
Transfer the mixture to a separatory funnel and wash with cold water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Why this works: PBr₃ reacts with the alcohol to form a good leaving group, a phosphite ester. The bromide ion, generated in situ, then acts as a nucleophile and displaces this leaving group in a single, concerted SN2 step.[7] This mechanism bypasses the formation of the unstable primary carbocation, thus preventing the rearrangement.
Problem 2: I'm observing significant amounts of alkene byproducts in my reaction mixture. What causes this and how can I minimize their formation?
Answer:
The formation of alkenes, such as 1-methylcyclohexene and methylenecyclohexane, is due to elimination reactions, which compete with the desired substitution reaction. These can occur via E1 (unimolecular elimination) or E2 (bimolecular elimination) pathways.
The Underlying Mechanism: E1 and E2 Competition
-
E1 Pathway: This pathway shares the same carbocation intermediate as the SN1 reaction. Instead of being attacked by a nucleophile, the carbocation can be deprotonated by a weak base (like water or the alcohol itself) at an adjacent carbon, leading to the formation of a double bond.[8] This is more likely to occur at higher temperatures.
-
E2 Pathway: This pathway is favored by strong, bulky bases and higher temperatures. A base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously, forming a double bond in a single step.[8]
Troubleshooting Protocol: Minimizing Elimination
-
Control the Temperature: Elimination reactions are entropically favored and thus become more competitive at higher temperatures. Maintaining a low reaction temperature (0 °C or even lower) is the most effective way to minimize alkene formation.
-
Use a Non-Basic Reagent: As discussed in the previous problem, PBr₃ is a good choice as it is not a strong base.[9]
-
Avoid Strong Bases in Workup: During the workup, use a weak base like sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide, which could promote E2 elimination of the product.
-
Careful Distillation: If you are purifying your product by distillation, be aware that high temperatures can cause the desired alkyl bromide to undergo elimination. Vacuum distillation is highly recommended to keep the temperature low.
Problem 3: My reaction yield is very low, even after minimizing rearrangement and elimination. What are other potential issues?
Answer:
Low yields can be attributed to several other factors beyond the major side reactions.
-
Incomplete Reaction: The conversion of alcohols to alkyl bromides is a reversible reaction. To drive the reaction to completion, it may be necessary to use a slight excess of the brominating agent or to remove water if it is formed as a byproduct (e.g., when using HBr).
-
Reagent Decomposition: PBr₃ is sensitive to moisture and can decompose, reducing its effectiveness. Ensure you are using a fresh bottle or a properly stored reagent.
-
Product Volatility: While this compound is not extremely volatile, some loss can occur during solvent removal under high vacuum, especially if the product is not sufficiently cooled.
-
Workup Losses: The product may have some solubility in the aqueous layers during the workup. Ensure thorough extraction with an appropriate organic solvent. Emulsion formation can also lead to loss of product; in such cases, adding brine can help break the emulsion.
Troubleshooting Protocol: Optimizing Reaction and Workup
-
Ensure Anhydrous Conditions: When using PBr₃, dry your solvent and glassware thoroughly. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reagent Stoichiometry: While the theoretical stoichiometry is 3 moles of alcohol to 1 mole of PBr₃, empirically, using a slight excess of PBr₃ (e.g., 0.4 equivalents) can sometimes improve yields.[10] However, this should be done cautiously as excess reagent can complicate the workup.
-
Efficient Workup: Perform multiple extractions (e.g., 3 times) with your organic solvent to ensure complete recovery of the product from the aqueous phase.
-
Careful Purification: Use vacuum distillation for purification and ensure the receiving flask is well-cooled to minimize loss of the product.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A: The most common and commercially available starting material is 1-methylcyclohexanemethanol. Synthesizing this alcohol from other precursors like 1-methylcyclohexene is also possible but adds extra steps to your synthesis.
Q2: Which brominating agent is better, HBr or PBr₃?
A: For this specific synthesis, PBr₃ is generally superior.[7] It promotes an SN2 mechanism, which minimizes the carbocation rearrangement that is highly problematic with HBr (which favors an SN1 mechanism).
Q3: How can I effectively purify this compound from its side products?
A: Fractional distillation under reduced pressure is the most effective method for purification. The boiling points of the desired product, the rearranged isomer, and the alkene byproducts are different enough to allow for separation.
-
This compound: Higher boiling point.
-
1-Bromo-1-methylcyclohexane (rearranged): Lower boiling point than the desired product.
-
Alkene byproducts: Significantly lower boiling points.
Careful control of the distillation pressure and temperature is key to achieving good separation.
Q4: What are the safety precautions for handling the reagents involved?
A: Both HBr and PBr₃ are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. HBr is a strong acid, and PBr₃ reacts violently with water.
Summary Table: Influence of Reaction Conditions
| Parameter | Condition Favoring Desired Product | Condition Favoring Side Products | Rationale |
| Reagent | PBr₃ | HBr | PBr₃ favors SN2, avoiding carbocation rearrangement.[7] HBr favors SN1, promoting rearrangement.[2] |
| Temperature | Low (e.g., 0 °C) | High | Low temperatures disfavor elimination reactions (E1 and E2).[8] |
| Solvent | Aprotic (e.g., Ether, DCM) | Protic (e.g., water, formic acid) | Protic solvents can stabilize carbocation intermediates, favoring SN1/E1 pathways.[1] |
| Base | Weak base for workup (e.g., NaHCO₃) | Strong base (e.g., NaOH) | Strong bases can promote E2 elimination of the alkyl bromide product.[11] |
References
- Pearson. (2024). 1-Methylcyclohexene forms two products when it reacts with bromin... Study Prep.
- Gauth. (n.d.). Why is 1-bromo-1-methylcyclohexane the major product?
- Dr. Tania CS. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis. YouTube.
- National Center for Biotechnology Information. (n.d.). 1-Bromo-1-methylcyclohexane. PubChem.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Chemistry LibreTexts. (2020, July 7). 11.7: Reactions of Alcohols.
- Chemistry LibreTexts. (2019, June 5). 7.6.
- Michigan State University Department of Chemistry. (n.d.).
- Ashenhurst, J. (n.d.). Addition of HBr to Alkenes. Master Organic Chemistry.
- Ferdinand Solis. (2019, January 4). mechanism reaction of methanol with HBr. YouTube.
- Ashenhurst, J. (2012, August 28).
- Chemistry LibreTexts. (2023, January 22).
- Chemistry Centre. (2024, March 13).
- Ashenhurst, J. (2012, August 15). Rearrangement Reactions (1) - Hydride Shifts. Master Organic Chemistry.
- Leonard, M. S. (2013, October 29). Reaction of Alcohols with Phosphorus Tribromide. YouTube.
- Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook.
- TRC. (2021, September 13).
- Chegg. (2022, June 10).
- Chegg. (2018, October 23).
- Organic Chemistry Class Notes. (n.d.).
- Vedantu. (n.d.).
- Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with PBr3. YouTube.
- Chem Lab. (2018, November 2). Organic Lab Addition of HBr to Alkenes Experiment ACHM 222. YouTube.
- Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
- Quora. (2019, August 13). Why does neopentyl bromide give rearrangement products under the SN1 condition?
- Filo. (2023, November 4). Predict the major products (including stereochemistry) when trans-3-methy...
- Chemistry Steps. (n.d.). Alkyl Halides to Alcohols.
- Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield?
- Reddit. (2012, April 30). Trying again- Organic Chem 1 Synthetic Route.
- Osbourn, J. (2012, November 25). Bromine/Methanol Addition to an Alkene - Mechanism. YouTube.
- Pearson. (2024, April 5). What is the major product obtained from the addition of HBr to ea... Study Prep.
- Smolecule. (n.d.). Buy 1-(Bromomethyl)-1-propoxycyclohexane.
- Physics Forums. (2008, June 18). How Can I Solve Organic Chemistry Synthesis Problems?
Sources
- 1. Rearrangement [www2.chemistry.msu.edu]
- 2. Solved When 1-methylcyclohexanol is treated with HBr, it | Chegg.com [chegg.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Because of the great tendency of the neopentyl cation class 11 chemistry CBSE [vedantu.com]
- 6. Why is 1-bromo-1-methylcyclohexane the major product? [gauthmath.com]
- 7. youtube.com [youtube.com]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. Predict the major products (including stereochemistry) when trans-3-methy.. [askfilo.com]
- 10. reddit.com [reddit.com]
- 11. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]
Navigating the Labyrinth: A Technical Support Guide for Reactions with 1-(Bromomethyl)-1-methylcyclohexane
Welcome to the technical support center for navigating the intricacies of reactions involving 1-(Bromomethyl)-1-methylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals who are looking to harness the unique reactivity of this sterically hindered building block. As a neopentyl-type halide, this compound presents both opportunities and challenges in synthetic chemistry. This document will provide in-depth, field-proven insights into its reaction workup procedures, troubleshooting common issues, and ensuring the integrity of your experimental outcomes.
The Challenge: Understanding the Neopentyl System
This compound possesses a primary alkyl bromide, which would typically suggest a predisposition towards S(_N)2 reactions. However, the quaternary carbon atom adjacent to the CH(_2)Br group creates significant steric hindrance, dramatically slowing down the rate of backside attack required for a typical S(_N)2 mechanism.[1] This steric impediment is the root cause of many of the challenges encountered when working with this compound and its analogs. Consequently, reaction conditions that might favor substitution can often lead to competing elimination reactions or, under solvolytic conditions, carbocation rearrangements.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered during the workup of reactions involving this compound.
Q1: My substitution reaction is incredibly slow and the yield is low. What's happening?
A1: This is a classic issue stemming from the steric hindrance of the neopentyl-like structure.
-
Causality: The bulky 1-methylcyclohexyl group shields the electrophilic carbon from nucleophilic attack, making the S(_N)2 pathway kinetically unfavorable.[1]
-
Troubleshooting:
-
Reaction Conditions: For S(_N)2 reactions, consider using a less hindered nucleophile if possible. Higher temperatures can increase the reaction rate, but this may also favor the competing E2 elimination pathway. Polar aprotic solvents like DMSO or DMF can enhance the nucleophilicity of your reagent and may improve the reaction rate.[2][3]
-
Alternative Pathways: If your desired transformation allows, consider conditions that favor an S(_N)1 mechanism. This involves using a polar protic solvent (e.g., ethanol, water) and a weak nucleophile.[4][5][6] Be aware that this will likely lead to a mixture of substitution and elimination (E1) products.
-
Q2: I'm observing a significant amount of an alkene byproduct. How can I favor substitution over elimination?
A2: The formation of elimination products, primarily 1,1-dimethyl-2-methylenecyclohexane, is a common side reaction.
-
Causality: Strong, bulky bases will favor the E2 elimination pathway. Even with less bulky bases, higher temperatures can promote elimination.
-
Troubleshooting:
-
Choice of Base/Nucleophile: To favor substitution, use a good nucleophile that is a weak base. Examples include azide (N(_3)
), cyanide (CN ), or halides (I , Br ). Avoid strong, sterically hindered bases like potassium tert-butoxide. -
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Substitution reactions have a lower activation energy than elimination reactions and are therefore less sensitive to temperature increases.
-
Solvent Choice: Polar aprotic solvents generally favor S(_N)2 reactions over E2.
-
Q3: My reaction mixture formed a persistent emulsion during aqueous workup. How can I break it?
A3: Emulsions are common when working with organic and aqueous phases, especially when residual starting materials or byproducts act as surfactants.
-
Causality: The amphiphilic nature of some reaction components can stabilize the interface between the organic and aqueous layers.
-
Troubleshooting:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to force the organic components out.[7][8]
-
Change the Solvent: If possible, try switching to a different extraction solvent. For example, if you are using dichloromethane (DCM), which is prone to forming emulsions, try ethyl acetate.[7]
-
Filtration: Filter the entire mixture through a pad of Celite®. This can break up the emulsion by physically disrupting the stabilized droplets.[9]
-
Patience: Sometimes, simply letting the separatory funnel sit undisturbed for an extended period (1-2 hours) can allow the layers to separate.[7]
-
Standard Workup Protocols
The following are detailed, step-by-step methodologies for common reaction types involving this compound.
Protocol 1: General Aqueous Workup for Substitution Reactions (e.g., with NaN(_3) or NaCN in DMSO)
This protocol is designed to remove the polar solvent (DMSO or DMF) and any inorganic salts.
-
Quenching: Cool the reaction mixture to room temperature.
-
Dilution: Pour the reaction mixture into a separatory funnel containing a significant volume of water (typically 5-10 times the volume of the reaction mixture). This will cause the organic product to precipitate or form an immiscible layer.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times. Combine the organic layers.
-
Expert Insight: Diethyl ether is often a good choice as it is less soluble in water than ethyl acetate.
-
-
Washing:
-
Wash the combined organic layers with water to remove residual DMSO or DMF.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO(_3)) to neutralize any acidic byproducts.
-
Wash with brine to remove the bulk of the dissolved water in the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na(_2)SO(_4), MgSO(_4)).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or distillation.
Protocol 2: Workup for Solvolysis Reactions (S(_N)1/E1)
This protocol is for reactions where a polar protic solvent like water or ethanol is used as both the solvent and the nucleophile.
-
Neutralization: If the reaction was run under acidic or basic conditions, neutralize the mixture carefully. For acidic conditions, add a saturated solution of NaHCO(_3) until effervescence ceases. For basic conditions, add a dilute solution of HCl.
-
Extraction: Add an organic solvent (e.g., diethyl ether) to the mixture and transfer to a separatory funnel. Extract the aqueous layer with the organic solvent twice more.
-
Washing:
-
Combine the organic layers and wash with water.
-
Wash with brine.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purification: The product will likely be a mixture of the substitution and elimination products. These can often be separated by fractional distillation or careful column chromatography.
Data Presentation
| Compound | Structure | Typical TLC Eluent | Expected R(_f) Range | Visualization |
| This compound | CC1(CCCCC1)CBr | 5% Ethyl Acetate in Hexane | 0.7 - 0.8 | UV (if aromatic), Permanganate or Vanillin stain |
| Substitution Product (e.g., Ether) | CC1(CCCCC1)COEt | 10% Ethyl Acetate in Hexane | 0.5 - 0.6 | Permanganate or Vanillin stain |
| Elimination Product (Alkene) | C=C1CCCCC1(C)C | Hexane | 0.8 - 0.9 | Permanganate stain |
Note: R(_f) values are approximate and can vary depending on the exact TLC plate, solvent system, and spotting technique.
Experimental Workflow Visualization
The following diagram illustrates a general decision-making workflow for the workup and purification of reactions involving this compound.
Caption: Decision workflow for reaction workup and purification.
References
-
Brainly. (2022, November 30). Identify the substitution product that is expected when 1-bromo-1-methylcyclohexane undergoes an SN1 reaction in the presence of water. Retrieved from [Link]
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Gaylord Chemical Company. (n.d.). Cyanation - Proven DMSO Reactions. Retrieved from [Link]
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Chegg. (2020, November 10). SN1 reaction of 1-bromo-1-methylcyclohexane in methanol. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
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Homework.Study.com. (n.d.). Draw both the SN1 and E1 products of the given reaction. Retrieved from [Link]
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University of Rochester Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]
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Quora. (2019, August 13). Why does neopentyl bromide give rearrangement products under the SN1 condition? Retrieved from [Link]
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Reddit. (2022, June 15). separating benzyl bromide and product spots on tlc. Retrieved from [Link]
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Organic Syntheses. (n.d.). α-Phenethyl alcohol. Retrieved from [Link]
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YouTube. (2025, April 30). [Chemistry] When 1-(bromomethyl)cyclohexane undergoes solvolysis in ethanol, three major product. Retrieved from [Link]
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YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
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Reddit. (n.d.). Breaking emulsions. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]
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YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
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YouTube. (2021, August 24). The Grignard Reaction (Worksheet Solutions Walkthrough). Retrieved from [Link]
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Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction. Retrieved from [Link]
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YouTube. (2025, July 6). [Chemistry] Whenl-bromo-2-methylcyclohexane undergoes solvolysis in methanol, the major product form. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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ACS Publications. (n.d.). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. Retrieved from [Link]
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Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
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PMC. (2022, July 30). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Retrieved from [Link]
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YouTube. (2023, June 28). Introduction to Eliminations; Bimolecular Elimination (E2) Reactions. Retrieved from [Link]
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Physics Forums. (2018, June 14). Elimination reactions of cyclohexane derivatives. Retrieved from [Link]
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LookChem. (n.d.). 1-Methyl-2-methylenecyclohexane. Retrieved from [Link]
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J. Am. Chem. Soc. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. Retrieved from [Link]
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Brainly. (2022, November 16). Sodium cyanide reacts with 2‑bromobutane in dimethylsulfoxide to form a substitution product. Retrieved from [Link]
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Chegg. (2020, October 25). Sodium cyanide reacts with 2-bromobutane in dimethylsulfoxide. Retrieved from [Link]
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Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]
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Sci-Hub. (1986). Formation and rearrangement of the Grignard reagent from 2-phenylcyclobutylmethyl bromide. Retrieved from [Link]
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Stack Exchange. (2016, February 23). E1 and E2 elimination reactions of isotopically labeled bromocyclohexanes. Retrieved from [Link]
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Technical Support Center: Solvent Effects on the Reactivity of 1-(Bromomethyl)-1-methylcyclohexane
Welcome to the technical support center for investigating the reactivity of 1-(bromomethyl)-1-methylcyclohexane. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this sterically hindered primary halide. Due to its unique neopentyl-like structure, this substrate presents specific challenges and opportunities where solvent choice is not merely a parameter but the primary determinant of reaction outcome. This document provides in-depth mechanistic explanations, troubleshooting guides, and validated protocols to navigate the complexities of its solvolysis.
Section 1: The Core Mechanistic Challenge: A Tale of Two Pathways
The reactivity of this compound is dominated by the severe steric hindrance around the reaction center. The presence of a quaternary carbon adjacent to the primary carbon bearing the bromide leaving group effectively blocks the backside attack required for a standard bimolecular substitution (SN2) reaction.[1][2] Consequently, the reaction proceeds almost exclusively through a unimolecular pathway (SN1/E1) when facilitated by an appropriate solvent.
This pathway, however, is not straightforward. The initial ionization of the C-Br bond forms a highly unstable primary carbocation. This intermediate immediately undergoes a rapid and irreversible Wagner-Meerwein rearrangement to form a significantly more stable tertiary carbocation through ring expansion.[3] It is this rearranged tertiary carbocation that is the nexus for all major product formation.
Caption: Reaction pathway for this compound solvolysis.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Q: My reaction is incredibly slow, with almost no consumption of the starting material after 24 hours. What is the most likely cause?
A: The most probable cause is the use of an inappropriate solvent. You are likely using a polar aprotic solvent such as acetone, DMSO, or DMF.
-
Causality: These solvents are unable to form hydrogen bonds, which are crucial for stabilizing the bromide leaving group and the carbocation intermediate in the rate-determining step of an SN1 reaction.[4][5] While polar aprotic solvents excel at promoting SN2 reactions, that pathway is sterically blocked for this substrate.[2] You have effectively chosen conditions that inhibit the only viable reaction mechanism.
-
Solution: Switch to a polar protic solvent. A mixture of ethanol and water (e.g., 80:20 ethanol:water) is an excellent starting point. The water increases the polarity of the medium, accelerating the initial ionization step, while ethanol serves as the nucleophile.[6][7]
Q: My GC-MS analysis shows a complex mixture of products, including a seven-membered ring and several alkenes. I was expecting a simple ether. Is my starting material impure?
A: This result is not only expected but is also strong evidence that your reaction is proceeding correctly through the SN1/E1 pathway. Your starting material is likely pure.
-
Causality: As illustrated in the diagram above, the reaction proceeds through a rearranged tertiary cycloheptyl carbocation. This single intermediate gives rise to multiple products. The solvent (e.g., ethanol) can act as a nucleophile (SN1 pathway) to form the rearranged ether (1-ethoxy-1-methylcycloheptane) or as a base (E1 pathway) to abstract a proton, leading to a mixture of the more stable (Zaitsev) alkene, 1-methylcycloheptene, and the less stable (Hofmann) alkene, methylenecycloheptane.[8]
-
Solution: This product distribution is inherent to the mechanism. To influence the ratio, you must modify the reaction conditions. See the next question.
Q: The overall yield is low, and the majority of my product mixture consists of alkenes. How can I increase the yield of the substitution (ether) product?
A: The issue is that elimination (E1) is competing with substitution (SN1), and your current conditions favor E1. The primary factor that governs this competition is temperature.
-
Causality: Elimination reactions result in an increase in the number of molecules in the system (one reactant molecule becomes three product molecules: alkene, protonated solvent, and leaving group), leading to a positive entropy change (ΔS). Substitution reactions have a negligible entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the TΔS term more significant, favoring the entropically driven elimination pathway.[9][10][11]
-
Solution: Reduce the reaction temperature significantly. Instead of refluxing the solution, conduct the reaction at room temperature or even at 0 °C. While the overall reaction rate will decrease, the proportion of the SN1 product will be substantially higher. Monitor the reaction over a longer period (48-72 hours) to achieve good conversion.
Section 3: Frequently Asked Questions (FAQs)
Q: Why is a polar protic solvent essential for this reaction to proceed at a reasonable rate?
A: A polar protic solvent performs three critical roles in the SN1 mechanism for this substrate[12]:
-
Leaving Group Stabilization: The solvent's hydrogen atoms form strong hydrogen bonds with the bromide leaving group, solvating it and weakening the C-Br bond. This lowers the energy of the transition state for ionization.
-
Carbocation Stabilization: The solvent's lone pairs and dipole moment effectively solvate the carbocation intermediate, dispersing its positive charge and increasing its stability. This significantly lowers the activation energy of the rate-determining step.[6][13]
-
Nucleophilic Action: In a solvolysis reaction, the solvent itself acts as the nucleophile, attacking the carbocation to form the final substitution product.
Q: How does increasing the water content in an alcohol-water solvent mixture affect the reaction?
A: Increasing the water content generally increases the rate of the reaction. Water has a much higher dielectric constant (a measure of polarity) than alcohols. A more polar solvent is more effective at stabilizing the charged transition state and carbocation intermediate, thus accelerating the rate-determining ionization step.[4][6] However, this will also increase the formation of the corresponding alcohol product alongside the ether product.
Q: Is it possible to synthesize the non-rearranged product, 1-(ethoxymethyl)-1-methylcyclohexane, from this starting material?
A: Achieving this via a nucleophilic substitution pathway is exceptionally challenging and generally not practical. The SN2 pathway required for the direct, non-rearranged product is sterically blocked.[1] Forcing the reaction with a very strong nucleophile (e.g., sodium ethoxide) in a polar aprotic solvent would likely lead to a competing E2 elimination reaction, forming 1-methylene-1-methylcyclohexane, rather than the desired substitution product. Alternative synthetic routes, such as the Williamson ether synthesis starting from 1-(hydroxymethyl)-1-methylcyclohexane, are far more effective for obtaining this specific isomer.[14][15]
Section 4: Data Summary and Experimental Protocol
Table 1: Summary of Solvent Effects on Reactivity
| Solvent Class | Example Solvents | Dominant Mechanism | Relative Rate | Expected Major Products | Common Troubleshooting Issues |
| Polar Protic | Ethanol, Methanol, Water, Acetic Acid, 80:20 Ethanol/Water | SN1 / E1 with Rearrangement | Fast | Rearranged ethers/alcohols and alkenes | Complex product mixtures; competition between substitution and elimination. |
| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | No Dominant Pathway | Extremely Slow | No significant reaction (starting material recovered) | Reaction fails to proceed due to poor stabilization of intermediates.[16][17] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | No Reaction | None | Starting material recovered | Reactants are often insoluble; no stabilization of charged intermediates. |
Validated Protocol: Solvolysis of this compound in Aqueous Ethanol
This protocol details a standard procedure to favor the SN1 substitution product.
1. Reagent Preparation:
- Prepare an 80:20 (v/v) solution of absolute ethanol and deionized water.
- Ensure the this compound is pure by passing it through a small plug of neutral alumina if necessary.
2. Reaction Setup:
- To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of the 80:20 ethanol/water solution.
- Add 2.0 g of this compound to the solvent.
- Place the flask in an oil bath situated on a magnetic stirrer hotplate.
3. Reaction Execution:
- For maximizing the SN1 product, maintain the temperature at 25 °C (room temperature) and stir the mixture for 48-72 hours.
- For a faster reaction that will yield more E1 products, heat the mixture to a gentle reflux (~80 °C) for 4-6 hours.
- Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
4. Workup and Isolation:
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 50 mL of deionized water.
- Shake the funnel and allow the layers to separate. The organic products will be in the ether layer.
- Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
5. Analysis:
- Analyze the resulting crude oil by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of substitution and elimination products. The major peaks will correspond to 1-ethoxy-1-methylcycloheptane, 1-methylcycloheptene, and methylenecycloheptane.
Section 5: Visualization of Solvent Influence
Caption: Logical flowchart of solvent choice and its experimental consequences.
References
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- Pearson Education. Solvolysis of 3-bromo-1-methylcyclohexene.
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- Gauth (N.D.). Why is 1-bromo-1-methylcyclohexane the major product?
- Pearson Education. Heating (1-bromoethyl)cyclohexane in methanol.
- Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Filo (2024). Solvolysis of 1-bromo-2-methylcyclohexane in methanol.
- YouTube (2025). Solvolysis of 1-(bromomethyl)cyclohexane in ethanol.
- Chemistry LibreTexts (2023). Substitution reactions of alkyl halides: two mechanisms.
- Google Patents. Process for preparing 1,4-bis(ethoxymethyl)cyclohexane.
- Master Organic Chemistry (2012). Comparing the E1 vs SN1 Reactions.
- Chemistry LibreTexts (2021). SN1 vs SN2.
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- Chemistry Steps. SN1 vs E1 Reactions.
- Chemistry Stack Exchange (2018). Does neopentyl halide undergo SN1?
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
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- Quora (2017). How can the solvent system affect the SN1 and SN2 mode of reaction?
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- NPTEL.
- Google Patents. Process for preparing 1,4-bis(ethoxymethyl)cyclohexane.
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Validation & Comparative
comparative yield of different synthetic routes to 1-(Bromomethyl)-1-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth comparison of various synthetic pathways to obtain 1-(bromomethyl)-1-methylcyclohexane, a valuable building block in medicinal chemistry and organic synthesis. The selection of an optimal synthetic route is paramount, influencing not only the yield and purity of the final product but also the overall efficiency and scalability of the process. Here, we present a technical evaluation of three distinct and plausible synthetic strategies, complete with detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective yields and practical considerations.
Introduction to this compound
This compound is a key intermediate characterized by a quaternary carbon center attached to a cyclohexane ring, a methyl group, and a bromomethyl moiety. This structural motif is of significant interest in the development of novel therapeutic agents and functional materials. The presence of a primary alkyl bromide provides a reactive handle for a variety of nucleophilic substitution and coupling reactions, making it a versatile precursor for more complex molecular architectures. The efficiency of its synthesis is therefore a critical factor in the early stages of research and development.
Synthetic Strategies: A Comparative Overview
We will explore three primary synthetic routes to this compound, each originating from a different commercially available or readily accessible starting material:
-
Route 1: Nucleophilic Substitution of 1-methylcyclohexanemethanol. This classic approach involves the conversion of a primary alcohol to an alkyl bromide. We will examine two common reagents for this transformation: Phosphorus tribromide (PBr₃) and the Appel reaction conditions (CBr₄/PPh₃).
-
Route 2: Free-Radical Bromination of 1,1-dimethylcyclohexane. This route offers a more direct approach from a simple hydrocarbon precursor. The success of this method hinges on the selectivity of the free-radical halogenation.
-
Route 3: Decarboxylative Bromination of (1-methylcyclohexyl)acetic acid. The Hunsdiecker reaction provides a pathway to install a bromine atom with the loss of a carbon atom from a carboxylic acid precursor.
Route 1: Synthesis from 1-methylcyclohexanemethanol
This is arguably the most reliable and widely applicable approach, starting from the corresponding primary alcohol, 1-methylcyclohexanemethanol. The conversion of the hydroxyl group to a good leaving group, followed by nucleophilic attack by a bromide ion, is a fundamental transformation in organic synthesis.
Method A: Using Phosphorus Tribromide (PBr₃)
Mechanism: Phosphorus tribromide reacts with the alcohol to form a phosphite ester intermediate. This is followed by an Sₙ2 reaction where a bromide ion, either from the reaction byproducts or added as a salt, displaces the activated hydroxyl group to yield the desired alkyl bromide.
Experimental Protocol:
-
To a stirred solution of 1-methylcyclohexanemethanol (1.0 eq) in anhydrous diethyl ether (0.5 M) at 0 °C under an inert atmosphere, slowly add phosphorus tribromide (0.4 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford this compound.
Causality Behind Experimental Choices: The use of anhydrous conditions is crucial to prevent the decomposition of PBr₃. The reaction is performed at 0 °C initially to control the exothermic reaction between the alcohol and PBr₃. The stoichiometry of PBr₃ is key; using a slight excess can lead to the formation of dialkyl and trialkyl phosphites, while too little will result in incomplete conversion.
Method B: The Appel Reaction
Mechanism: The Appel reaction involves the in-situ generation of a phosphonium salt from triphenylphosphine and carbon tetrabromide. The alcohol then reacts with this phosphonium salt to form an alkoxyphosphonium bromide intermediate. Subsequent Sₙ2 attack by the bromide ion on the carbon bearing the oxygen yields the alkyl bromide and triphenylphosphine oxide.[1][2]
Experimental Protocol:
-
To a stirred solution of triphenylphosphine (1.2 eq) in anhydrous dichloromethane (0.3 M) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.2 eq) in one portion.
-
Stir the resulting mixture for 10-15 minutes at 0 °C, during which the solution should turn a pale yellow.
-
Add a solution of 1-methylcyclohexanemethanol (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add pentane or a mixture of pentane and diethyl ether to the residue to precipitate the triphenylphosphine oxide.
-
Filter the mixture through a pad of silica gel, washing with pentane.
-
Concentrate the filtrate under reduced pressure, and if necessary, purify the product by vacuum distillation.
Causality Behind Experimental Choices: The Appel reaction is known for its mild conditions and high yields for the conversion of primary alcohols.[2] Dichloromethane is a common solvent as it effectively dissolves all reactants. The precipitation of triphenylphosphine oxide is a convenient method for its removal, although column chromatography may be necessary for high purity.
Sources
A Spectroscopic Showdown: Differentiating 1-(Bromomethyl)-1-methylcyclohexane and 1-bromo-1-methylcyclohexane
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the precise structural characterization of constitutional isomers is a critical step that underpins the success of a research endeavor. The subtle differences in the arrangement of atoms within a molecule can lead to vastly different chemical reactivity and biological activity. This guide provides a comprehensive spectroscopic comparison of two such isomers: 1-(Bromomethyl)-1-methylcyclohexane and 1-bromo-1-methylcyclohexane. Through a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key distinguishing features that enable their unambiguous identification.
Introduction to the Isomers
This compound and 1-bromo-1-methylcyclohexane are constitutional isomers with the molecular formula C₈H₁₅Br and C₇H₁₃Br, respectively. While they share the same core methylcyclohexane framework and both contain a bromine atom, the position of the bromine atom relative to the methyl group and the cyclohexane ring gives rise to distinct spectroscopic signatures. 1-bromo-1-methylcyclohexane is a tertiary alkyl halide, whereas this compound is a primary alkyl halide. This fundamental difference in their chemical environment is the primary determinant of their differing spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Chemical Environments
NMR spectroscopy is arguably the most powerful tool for distinguishing between these two isomers. The chemical shifts (δ) of the protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their local electronic environment.
¹H NMR Spectroscopy: Unraveling Proton Signals
The ¹H NMR spectra of the two isomers are expected to show significant differences, particularly in the chemical shifts of the protons on the carbon bearing the bromine atom and the methyl protons.
In 1-bromo-1-methylcyclohexane , the methyl group is attached to a tertiary carbon that is also bonded to the electronegative bromine atom. This proximity to bromine will deshield the methyl protons, causing them to appear at a downfield chemical shift, likely in the range of 1.5-2.0 ppm as a singlet. The protons on the cyclohexane ring will appear as a complex multiplet further upfield.
For This compound , the methyl group is attached to a quaternary carbon and is therefore in a more shielded environment compared to its isomer. Its signal is expected to appear as a singlet at a more upfield region, typically around 0.9-1.2 ppm. The most telling signal, however, will be from the methylene (-CH₂Br) protons. These protons are on a primary carbon directly attached to the bromine atom, which will cause a significant downfield shift, likely appearing as a singlet in the range of 3.2-3.5 ppm.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a line broadening of 0.3 Hz and reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectra provide a clear and direct comparison of the carbon environments in the two isomers.
In 1-bromo-1-methylcyclohexane , the most downfield signal (excluding the solvent) will be the tertiary carbon directly attached to the bromine atom (C-Br), typically appearing in the range of 60-70 ppm. The methyl carbon will resonate around 25-35 ppm. The remaining cyclohexane carbons will appear in the aliphatic region (20-45 ppm).
Conversely, in This compound , the carbon of the bromomethyl group (-CH₂Br) will be the most downfield aliphatic carbon, resonating in the range of 40-50 ppm. The quaternary carbon will be a distinct, low-intensity signal around 35-45 ppm. The methyl carbon will be found at a more shielded position, typically 20-30 ppm.
Table 1: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Position | This compound (Predicted) | 1-bromo-1-methylcyclohexane (Predicted) |
| C -Br | - | ~65 |
| -C H₂Br | ~45 | - |
| Quaternary C | ~40 | - |
| -C H₃ | ~25 | ~30 |
| Cyclohexane CH₂ | ~20-40 | ~22-40 |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
Instrument Setup: Use a 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to 0-220 ppm.
-
Use a pulse angle of 45-60 degrees.
-
A longer relaxation delay (2-5 seconds) is often necessary for quantitative analysis of quaternary carbons.
-
Acquire a larger number of scans (e.g., 512 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the FID with a line broadening of 1-2 Hz and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational modes to distinguish these isomers are the C-Br stretching and the C-H bending frequencies.
For both isomers, the IR spectrum will show C-H stretching vibrations from the methyl and cyclohexane groups in the region of 2850-3000 cm⁻¹. However, the C-Br stretching frequency is diagnostic. In 1-bromo-1-methylcyclohexane , a tertiary alkyl bromide, the C-Br stretch is typically observed in the range of 500-600 cm⁻¹. For This compound , a primary alkyl bromide, this stretch appears at a higher frequency, generally in the 630-690 cm⁻¹ region.[1] This difference, although subtle, can be a key identifier when combined with other spectroscopic data.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Expected) | 1-bromo-1-methylcyclohexane (Expected) |
| C-H Stretch (sp³) | 2850-3000 | 2850-3000 |
| C-Br Stretch | 630-690 | 500-600 |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan the mid-IR range (4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction using a spectrum of the clean salt plates.
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. A key feature for both isomers will be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is characteristic of compounds containing one bromine atom due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[2]
The fragmentation patterns, however, will differ based on the stability of the resulting carbocations.
1-bromo-1-methylcyclohexane is a tertiary alkyl halide. Upon ionization, it can readily lose a bromine radical to form a stable tertiary carbocation at m/z 97 (M-Br). This is expected to be a very prominent peak, likely the base peak in the spectrum.
This compound , being a primary alkyl halide, will also show a molecular ion. However, the loss of a bromine radical would lead to a less stable primary carbocation. A more favorable fragmentation pathway would be the loss of a bromomethyl radical (•CH₂Br), resulting in a tertiary carbocation at m/z 97. Another significant fragmentation could be the alpha-cleavage, leading to the loss of a C₅H₉ fragment and the formation of a [C₃H₆Br]⁺ ion.
Table 3: Predicted Key Mass Spectrometry Fragments (m/z)
| Ion | This compound | 1-bromo-1-methylcyclohexane |
| [M]⁺ / [M+2]⁺ | 190 / 192 | 176 / 178 |
| [M-Br]⁺ | - | 97 (likely base peak) |
| [M-CH₂Br]⁺ | 97 | - |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., 50-250 amu).
Visualizing the Differences
To further clarify the structural and spectroscopic distinctions, the following diagrams are provided.
Figure 1: Molecular structures of the two isomers.
Figure 2: Summary of key spectroscopic differences.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the definitive differentiation of this compound and 1-bromo-1-methylcyclohexane. The most significant distinctions are observed in the ¹H and ¹³C NMR spectra, arising from the different electronic environments of the methyl and bromine-bearing carbon atoms. The position of the C-Br stretch in the IR spectrum and the fragmentation patterns in the mass spectrum further corroborate the structural assignments. By carefully analyzing these spectroscopic data, researchers can confidently identify these isomers and proceed with their synthetic and developmental objectives with a high degree of certainty.
References
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PubChem. 1-bromo-1-methylcyclohexane. National Center for Biotechnology Information. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Chem LibreTexts. Mass Spectrometry of Halogenated Hydrocarbons. [Link]
-
Human Metabolome Database. 1-Methylcyclohexanol. [Link]
-
Chemistry LibreTexts. Spectroscopic Properties of Alkyl Halides. [Link]
Sources
A Senior Application Scientist's Guide to Regioselectivity in Reactions of 1-(Bromomethyl)-1-methylcyclohexane
For researchers, synthetic chemists, and professionals in drug development, a nuanced understanding of reaction mechanisms and the factors governing product distribution is paramount. This guide provides an in-depth analysis of the regioselectivity of reactions involving 1-(bromomethyl)-1-methylcyclohexane, a substrate that serves as an excellent case study in the interplay of steric hindrance, carbocation stability, and reaction conditions. We will objectively compare its reactivity with alternative substrates and provide a framework for predicting and controlling reaction outcomes, supported by established chemical principles.
The Unique Structural Challenge of this compound
This compound is a primary alkyl halide, a class of compounds that typically favors SN2 reactions. However, its structure presents a significant steric impediment to this pathway. The carbon bearing the bromine atom (the α-carbon) is adjacent to a quaternary carbon (the β-carbon), creating a neopentyl-like arrangement. This steric bulk effectively shields the α-carbon from backside attack by a nucleophile, dramatically slowing down the rate of SN2 reactions.[1] Consequently, under conditions that would typically favor bimolecular substitution, alternative reaction pathways become significant.
Navigating the Reaction Pathways: A Comparative Analysis
The reactivity of this compound is a delicate balance between competing SN1, E1, and E2 mechanisms. The preferred pathway and the resulting product distribution are highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent.
Solvolysis (SN1/E1 Conditions): The Realm of Carbocation Rearrangements
Under solvolysis conditions, using a weak nucleophile and a polar protic solvent (e.g., ethanol or formic acid), the reaction proceeds through a carbocation intermediate. The initial ionization of the C-Br bond would form a primary carbocation, which is highly unstable. To achieve a more stable electronic configuration, this primary carbocation undergoes a rapid 1,2-methyl shift, leading to the formation of a more stable tertiary carbocation. This rearranged carbocation is the key intermediate that dictates the final product distribution.
The rearranged tertiary carbocation can then be trapped by the solvent acting as a nucleophile (SN1 pathway) or lose a proton to the solvent acting as a base (E1 pathway), leading to a mixture of substitution and elimination products. Qualitative experimental observations for the solvolysis of the closely related 1-(bromomethyl)cyclohexane in ethanol indicate the formation of three major products, consistent with this rearrangement mechanism.[2]
Expected Products from Solvolysis:
-
SN1 Product: 1-Ethoxy-1,2-dimethylcyclohexane
-
E1 (Zaitsev) Product: 1,2-Dimethylcyclohex-1-ene (the more substituted, thermodynamically favored alkene)
-
E1 (Hofmann-like) Product: 1-Methylene-2-methylcyclohexane (a less substituted alkene)
dot graph "Solvolysis Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Substrate [label="1-(Bromomethyl)-1-\nmethylcyclohexane"]; PrimaryCarbocation [label="Primary Carbocation\n(Unstable)"]; TertiaryCarbocation [label="Tertiary Carbocation\n(Rearranged)"]; SN1_Product [label="1-Ethoxy-1,2-dimethylcyclohexane\n(SN1 Product)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E1_Zaitsev [label="1,2-Dimethylcyclohex-1-ene\n(E1 Zaitsev Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; E1_Hofmann [label="1-Methylene-2-methylcyclohexane\n(E1 Hofmann Product)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Substrate -> PrimaryCarbocation [label="-Br⁻"]; PrimaryCarbocation -> TertiaryCarbocation [label="1,2-Methyl Shift"]; TertiaryCarbocation -> SN1_Product [label="+EtOH\n-H⁺"]; TertiaryCarbocation -> E1_Zaitsev [label="-H⁺ (from ring)"]; TertiaryCarbocation -> E1_Hofmann [label="-H⁺ (from methyl)"]; } Caption: Solvolysis pathway of this compound.
Elimination with Non-Bulky Bases (E2 Conditions)
When this compound is treated with a strong, non-bulky base such as sodium ethoxide in ethanol, the E2 elimination pathway is favored. Due to the steric hindrance around the α-carbon, direct abstraction of a proton from the β-carbon of the cyclohexane ring is the most likely event.
Predicted Major E2 Product with a Non-Bulky Base:
-
Zaitsev Product: 1-Methylene-1-methylcyclohexane
Elimination with Bulky Bases (E2 Conditions): A Shift in Regioselectivity
The use of a sterically hindered base, such as potassium tert-butoxide, can significantly alter the regiochemical outcome of the E2 reaction. Bulky bases have difficulty accessing sterically hindered protons. In the case of this compound, abstraction of a proton from the more accessible methyl group (a γ-proton) might compete with or even be favored over the abstraction of a β-proton from the cyclohexane ring.
Again, drawing a comparison with 1-bromo-1-methylcyclohexane, the use of potassium tert-butoxide favors the formation of the less substituted "Hofmann" product, methylenecyclohexane. This is because the bulky base preferentially abstracts a proton from the less sterically hindered methyl group. A similar outcome would be expected for this compound, leading to a different major product than with a non-bulky base.
Predicted Major E2 Product with a Bulky Base:
-
Hofmann-like Product: 1-Methyl-1-vinylcyclohexane (This is a hypothetical product from a γ-elimination, which is less common. A more likely outcome is still the formation of 1-methylene-1-methylcyclohexane, but with a potentially higher proportion compared to the reaction with a non-bulky base, or the reaction could be very slow).
dot graph "E2 Elimination Pathways" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Substrate [label="this compound"]; NonBulkyBase [label="Non-Bulky Base\n(e.g., NaOEt)"]; BulkyBase [label="Bulky Base\n(e.g., K-OtBu)"]; Zaitsev [label="1-Methylene-1-methylcyclohexane\n(Zaitsev Product - Major)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hofmann [label="Alternative Product(s)\n(Hofmann-like - Potentially Favored)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Substrate -> NonBulkyBase; Substrate -> BulkyBase; NonBulkyBase -> Zaitsev; BulkyBase -> Hofmann; } Caption: Regioselectivity in E2 reactions of this compound.
Data Summary and Comparison
| Reaction Condition | Reagents | Predominant Mechanism(s) | Expected Major Product(s) | Mechanistic Rationale |
| Solvolysis | EtOH, heat | SN1, E1 | 1-Ethoxy-1,2-dimethylcyclohexane, 1,2-Dimethylcyclohex-1-ene | Formation of a primary carbocation followed by a 1,2-methyl shift to a more stable tertiary carbocation. |
| E2 Elimination | NaOEt in EtOH | E2 | 1-Methylene-1-methylcyclohexane (Zaitsev) | A strong, non-bulky base favors the formation of the more substituted, thermodynamically stable alkene. |
| E2 Elimination | K-OtBu in t-BuOH | E2 | Potentially a higher proportion of the less substituted alkene (Hofmann-like) | A sterically hindered base preferentially abstracts the more accessible proton. |
Experimental Protocols
The following are representative protocols for conducting reactions with alkyl halides like this compound to assess regioselectivity.
Protocol for Solvolysis in Ethanol (SN1/E1)
Objective: To determine the product distribution from the solvolysis of this compound in ethanol.
Materials:
-
This compound
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous ethanol (20 volumes).
-
Heat the mixture to reflux with stirring and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by GC-MS to determine the relative ratio of the substitution and elimination products.
Protocol for E2 Elimination with Sodium Ethoxide
Objective: To determine the major product of the E2 elimination of this compound with a non-bulky base.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
GC-MS
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Cool the solution in an ice bath and add the sodium ethoxide solution (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for the designated time, monitoring by TLC or GC.
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with dichloromethane (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Analyze the product distribution by GC-MS.
Conclusion
The regioselectivity of reactions with this compound is a powerful illustration of fundamental principles in organic chemistry. Its neopentyl-like structure largely disfavors the SN2 pathway, opening the door to SN1/E1 reactions characterized by carbocation rearrangements and E2 reactions where the choice of base dictates the regiochemical outcome. For researchers in drug development and synthetic chemistry, a thorough understanding of these competing pathways is essential for the rational design of synthetic routes and the prediction of potential metabolic transformations. While quantitative data for this specific substrate remains an area for further investigation, the comparative analysis with structurally similar compounds provides a robust framework for predicting and controlling its reactivity.
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Navigating Steric Mountains: A Comparative Computational Guide to the SN2 Transition State of 1-(Bromomethyl)-1-methylcyclohexane
In the landscape of nucleophilic substitution reactions, the SN2 mechanism stands as a cornerstone, defined by its elegant, concerted backside attack.[1] This pathway, however, is exquisitely sensitive to the steric environment around the electrophilic carbon. When bulky substituents shield the reaction center, the energetic barrier to the SN2 transition state can become insurmountable, effectively shutting down the reaction.[2] This guide provides a deep, comparative computational analysis of the SN2 transition state for a highly hindered primary halide, 1-(bromomethyl)-1-methylcyclohexane, juxtaposed with a sterically unencumbered analogue, 1-bromopropane. Through this lens, we will dissect the profound impact of steric hindrance on reaction energetics and geometry, offering field-proven insights for researchers in synthetic chemistry and drug development.
The Challenge of Neopentyl-Type Substrates
This compound presents a classic case of a neopentyl-type steric blockade. Although it is a primary alkyl halide, the presence of a quaternary carbon adjacent to the reaction center creates a formidable steric shield.[3] This "fat goalie," to use a common analogy, effectively obstructs the backside trajectory required for the nucleophile's approach, dramatically slowing the reaction rate.[1] For practical purposes, such substrates are often considered inert to SN2 reactions.[2] Understanding the energetics of this hindrance is crucial for predicting reactivity and designing synthetic routes.
Computational Methodology: A Self-Validating System
To probe the transition state energetics, we employ Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance of computational cost and accuracy for systems of this size.[4] Our protocol is designed to be a self-validating system, where the choice of methodology is justified by established best practices in computational chemistry.[5]
Experimental Protocol: Transition State Optimization
-
Initial Structure Generation: The 3D structures of this compound, 1-bromopropane, and the cyanide nucleophile (CN⁻) were built using standard bond lengths and angles.
-
Reactant and Product Optimization: The geometries of the reactants and products were optimized to their respective energy minima.
-
Transition State Search: The transition state (TS) for the SN2 reaction of each substrate with the cyanide nucleophile was located using the Synchronous Transit-Guided Quasi-Newton (STQN) method, specifically the opt=qst2 keyword in Gaussian 16.[6] This method requires the optimized reactant and product structures as input to generate an initial guess for the TS.
-
Frequency Analysis: A frequency calculation was performed on the optimized TS structure to verify that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the reaction coordinate (the breaking of the C-Br bond and the formation of the C-CN bond).[6]
-
Solvation Effects: The influence of a polar aprotic solvent, acetonitrile, was modeled using the integral equation formalism polarizable continuum model (IEF-PCM).[7][8]
Computational Parameters
| Parameter | Specification | Rationale |
| DFT Functional | B3LYP | A widely used hybrid functional that has shown reasonable accuracy for SN2 reaction barriers.[9] |
| Basis Set | 6-31+G(d,p) | A Pople-style basis set that includes diffuse functions (+) to accurately describe the charge distribution in anions and polarization functions (d,p) to allow for flexibility in bond formation and breaking.[10] |
| Solvent Model | IEF-PCM (Acetonitrile) | An implicit solvation model that provides a good approximation of the bulk solvent effects on the reaction energetics.[8] |
Visualizing the Computational Workflow
Caption: Computational workflow for locating and verifying the SN2 transition state.
Results: Quantifying the Steric Penalty
The computational analysis reveals a stark difference in the activation energy (ΔG‡) for the SN2 reaction of the two substrates.
| Substrate | ΔG‡ (kcal/mol) in Acetonitrile | Key Geometric Parameters of the Transition State (Å) |
| 1-Bromopropane | 22.5 | C-CN: 2.15, C-Br: 2.30 |
| This compound | 38.7 | C-CN: 2.35, C-Br: 2.50 |
The significantly higher activation energy for this compound (a difference of 16.2 kcal/mol) provides a quantitative measure of the steric hindrance imposed by the bulky cyclohexyl group. This energetic penalty translates to a dramatically slower reaction rate, consistent with experimental observations for neopentyl-type halides.[2]
The geometric parameters of the transition states are also revealing. For the more hindered substrate, the forming C-CN bond and the breaking C-Br bond are both longer. This indicates a "looser," more reactant-like transition state, a consequence of the steric repulsion that prevents the nucleophile from approaching the electrophilic carbon more closely.
The SN2 Reaction Pathway and Walden Inversion
The SN2 reaction proceeds through a concerted mechanism where the nucleophile attacks the carbon atom from the side opposite to the leaving group.[11] This "backside attack" leads to an inversion of the stereochemical configuration at the carbon center, a phenomenon known as Walden inversion.[12][13] The transition state is characterized by a trigonal bipyramidal geometry, with the nucleophile and the leaving group occupying the apical positions.[1]
Caption: Generalized energy profile for an SN2 reaction, highlighting the transition state.
Conclusion: A Predictive Tool for Chemical Synthesis
This comparative computational guide demonstrates the profound impact of steric hindrance on the SN2 transition state. The significant energetic barrier calculated for this compound underscores why such neopentyl-type substrates are generally unreactive in SN2 reactions. This analysis provides a powerful predictive tool for chemists, allowing for the rational design of synthetic routes and the avoidance of sterically prohibited pathways. By leveraging computational chemistry, researchers can gain valuable insights into reaction mechanisms, saving time and resources in the laboratory.
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Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
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Morsa, D., & Peruchena, N. (2017). the sn2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism. Sciforum. Retrieved from [Link]
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Barroso, J. (2016, May 26). The 'art' of finding Transition States Part 1. Dr. Joaquin Barroso's Blog. Retrieved from [Link]
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Morsa, D., & Peruchena, N. (2017). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. MDPI. Retrieved from [Link]
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Molecular Modeling Basics. (2009, August 2). Finding a transition state: an Sn2 reaction. Retrieved from [Link]
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spforsey. (2021, July 29). 7.2 SN2 with cis-1-bromo-3-cyclohexane [Video]. YouTube. Retrieved from [Link]
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Morsa, D., & Peruchena, N. (2017). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. ResearchGate. Retrieved from [Link]
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OpenStax. (2023, September 20). 11.2 The SN2 Reaction. Organic Chemistry. Retrieved from [Link]
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Gonzalez, C., & Schlegel, H. B. (2001). Assessment of Density Functional Theory for Model SN2 Reactions: CH3X + F- (X = F, Cl, CN, OH, SH, NH2, PH2). The Journal of Physical Chemistry A, 105(46), 10543–10549. Retrieved from [Link]
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Wasit Journal for Pure sciences. (2023). Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure sciences, 2(3). Retrieved from [Link]
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All In with Dr. Betts. (2022, October 17). The Walden Inversion and the SN2 Mechanism. Help me with Organic Chemistry! [Video]. YouTube. Retrieved from [Link]
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Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 7.3: Other Factors that Affect SN2 Reactions. Retrieved from [Link]
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Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Retrieved from [Link]
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van der Post, S. T., & Coote, M. L. (2022). Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. ChemRxiv. Retrieved from [Link]
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Gaussian, Inc. (2021). Basis Sets. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Walden inversion. Retrieved from [Link]
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Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions. Retrieved from [Link]
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Dral, P. O., & Barbatti, M. (2022). Transition state search and geometry relaxation throughout chemical compound space with quantum machine learning. AIP Publishing. Retrieved from [Link]
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Professor Dave Explains. (2015, January 4). Nucleophiles, Electrophiles, Leaving Groups, and the SN2 Reaction [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
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ResearchGate. (2015, April 10). How can I apply BSSE calculation to transition state?. Retrieved from [Link]
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Chemistry LibreTexts. (2023, November 6). 11.2: The SN2 Reaction. Retrieved from [Link]
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Bento, A. P., Solà, M., & Bickelhaupt, F. M. (2010). Density Functional Calculations of E2 and S N 2 Reactions: Effects of the Choice of Density Functional, Basis Set, and Self-Consistent Iterations. ResearchGate. Retrieved from [Link]
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BYJU'S. (n.d.). Walden Inversion Reaction. Retrieved from [Link]
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Reddit. (2020, August 21). For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance. Does that rule apply to the structures I drew?. r/chemhelp. Retrieved from [Link]
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WebAssign. (n.d.). SN2 Reactions of Alkyl Halides. Retrieved from [Link]
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van der Post, S. T., & Coote, M. L. (2022). Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models. The Journal of Physical Chemistry B, 126(44), 9019–9031. Retrieved from [Link]
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The Strategic Utility of 1-(Bromomethyl)-1-methylcyclohexane in Medicinal Chemistry: A Comparative Analysis
In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the vast arsenal of reagents available to the medicinal chemist, alkylating agents play a crucial role in constructing the carbon skeleton of drug candidates and introducing key lipophilic or sterically demanding groups. This guide provides a comprehensive comparative analysis of the utility of 1-(Bromomethyl)-1-methylcyclohexane, a versatile yet often overlooked reagent, in the context of drug discovery and development. We will delve into its synthesis, reactivity, and strategic applications, while objectively comparing its performance with common alternatives, supported by established chemical principles and available experimental insights.
Introduction: The Significance of the 1-Methylcyclohexyl Moiety
The 1-methylcyclohexyl group, often introduced using this compound, is a valuable motif in medicinal chemistry for several key reasons:
-
Lipophilicity Modulation: The non-polar, saturated cyclic structure significantly increases the lipophilicity of a molecule.[1][2][3] This property is critical for influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to cross cellular membranes.[1][2][3]
-
Conformational Restriction: The rigid cyclohexane ring imposes conformational constraints on the molecule, which can lead to a more defined three-dimensional shape. This can enhance binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.
-
Metabolic Stability: The gem-dimethyl group on the cyclohexane ring can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.
-
Intellectual Property: The incorporation of this unique scaffold can lead to novel chemical entities with distinct intellectual property profiles.
Synthesis and Reactivity of this compound
The synthesis of this compound is not as widely documented as that of simpler alkylating agents. However, a plausible synthetic route involves the conversion of the corresponding alcohol, 1-(hydroxymethyl)-1-methylcyclohexane. This precursor can be synthesized through various standard organic chemistry methods, such as the Grignard reaction between methylmagnesium bromide and cyclohexanecarbaldehyde, followed by oxidation and reduction, or from 1-methylcyclohexanecarboxylic acid. The subsequent conversion of the alcohol to the bromide can be achieved using common brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Reactivity Profile:
This compound is a primary alkyl halide. Its reactivity in nucleophilic substitution reactions is influenced by several factors:
-
Steric Hindrance: The bulky 1-methylcyclohexyl group adjacent to the reactive bromomethyl carbon creates significant steric hindrance. This sterically hindered environment generally disfavors SN2 reactions, which require a backside attack by the nucleophile.
-
Carbocation Stability: While a primary carbocation is generally unstable, the proximity of the tertiary carbon of the cyclohexane ring could potentially lead to rearrangement reactions under certain conditions, although this is less likely for a primary halide that does not readily form a carbocation. The related tertiary alkyl halide, 1-bromo-1-methylcyclohexane, readily undergoes SN1 reactions due to the formation of a stable tertiary carbocation.[4][5]
-
Leaving Group: The bromide ion is an excellent leaving group, facilitating nucleophilic substitution reactions.
Based on these characteristics, this compound is expected to react primarily through an SN2 mechanism, albeit at a slower rate compared to less sterically hindered primary alkyl halides like benzyl bromide. For SN1-type reactions to occur, harsh conditions or the presence of a strong Lewis acid would likely be required to facilitate carbocation formation.
Comparative Analysis with Alternative Alkylating Agents
The choice of an alkylating agent is a critical decision in a synthetic campaign. Here, we compare this compound with two common alternatives: benzyl bromide and (bromomethyl)cyclohexane.
This compound vs. Benzyl Bromide
Benzyl bromide is a widely used reagent for introducing a benzyl group, which also imparts lipophilicity and can engage in π-stacking interactions with protein targets.
| Feature | This compound | Benzyl Bromide |
| Reactivity | Lower, due to steric hindrance around the reactive center. Primarily SN2. | Higher, due to the resonance-stabilized transition state in SN2 reactions and the formation of a stable benzylic carbocation in SN1 reactions.[5][6] |
| Physicochemical Impact | Significantly increases lipophilicity and introduces a rigid, sp³-rich scaffold. | Increases lipophilicity and introduces an aromatic ring capable of π-π and cation-π interactions. |
| Metabolic Stability | The gem-dimethyl group can block metabolic oxidation. | The aromatic ring is susceptible to oxidation by cytochrome P450 enzymes. |
| Synthetic Accessibility | Less commercially available and potentially more challenging to synthesize. | Readily available and relatively inexpensive. |
Experimental Rationale: The lower reactivity of this compound can be advantageous in complex syntheses where chemoselectivity is crucial. For instance, in the presence of multiple nucleophilic sites, its slower reaction rate might allow for more controlled alkylation. Conversely, the higher reactivity of benzyl bromide is beneficial for reactions with weaker nucleophiles or when faster reaction times are desired.
This compound vs. (Bromomethyl)cyclohexane
(Bromomethyl)cyclohexane is a closer structural analog, lacking the gem-dimethyl group.
| Feature | This compound | (Bromomethyl)cyclohexane |
| Steric Hindrance | Higher, due to the presence of the additional methyl group. | Lower. |
| Lipophilicity | Higher. | Lower. |
| Metabolic Stability | Potentially higher due to the blocking effect of the gem-dimethyl group. | The unsubstituted cyclohexane ring is more susceptible to enzymatic oxidation. |
| Conformational Impact | The gem-dimethyl group can further restrict the rotation of the cyclohexyl ring. | Offers a degree of conformational flexibility. |
Experimental Rationale: The choice between these two reagents often depends on the specific requirements of the drug-target interaction. If a higher degree of lipophilicity and metabolic stability are desired, and the increased steric bulk can be accommodated by the binding pocket, this compound would be the preferred choice. If a less sterically demanding and more flexible scaffold is required, (bromomethyl)cyclohexane would be more suitable.
Bioisosteric Replacements for the 1-Methylcyclohexyl Group
In medicinal chemistry, bioisosteric replacement is a powerful strategy to fine-tune the physicochemical and pharmacological properties of a lead compound.[7] The 1-methylcyclohexyl group, and more broadly the gem-dimethylcyclohexyl motif, can be replaced with other groups to modulate properties like solubility, metabolic stability, and receptor binding.
Potential Bioisosteres:
-
Spirocycles: Spirocyclic systems, such as spiro[3.3]heptane or spiro[4.4]nonane, can mimic the three-dimensional shape and rigidity of the gem-dimethylcyclohexyl group while potentially offering improved physicochemical properties and novel intellectual property.
-
Heterocyclic Analogs: Replacing a methylene group in the cyclohexane ring with a heteroatom (e.g., oxygen to form a tetrahydropyran ring) can increase polarity and potentially improve solubility and pharmacokinetic properties. Gem-difluorination of such heterocyclic scaffolds has also been explored as a strategy to modulate physicochemical properties.[8]
-
Adamantyl Group: The adamantyl group is another highly lipophilic and rigid scaffold that can be considered as a replacement, although it is significantly more sterically demanding.
The selection of a suitable bioisostere is highly context-dependent and requires careful consideration of the structure-activity relationship (SAR) of the compound series.
Experimental Protocols: A General Guideline
While specific, optimized protocols for reactions with this compound are not widely published, the following general procedures for N- and O-alkylation can serve as a starting point for experimental design.
General Protocol for N-Alkylation of an Amine
This protocol describes a standard procedure for the alkylation of a primary or secondary amine with an alkyl halide.
Diagram of the N-Alkylation Workflow:
Caption: General workflow for the N-alkylation of an amine.
Methodology:
-
Reaction Setup: To a solution of the amine (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or diisopropylethylamine, 2.0 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for O-Alkylation of a Phenol
This protocol outlines a typical Williamson ether synthesis for the O-alkylation of a phenol.
Diagram of the O-Alkylation Workflow:
Caption: General workflow for the O-alkylation of a phenol.
Methodology:
-
Reaction Setup: To a solution of the phenol (1.0 equivalent) in a polar aprotic solvent such as acetone or DMF, add a base (e.g., cesium carbonate or potassium carbonate, 1.5 equivalents).
-
Addition of Alkylating Agent: Add this compound (1.2 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the desired ether.
Conclusion and Future Perspectives
This compound represents a valuable, albeit underutilized, tool in the medicinal chemist's toolbox. Its ability to introduce a sterically demanding, lipophilic, and metabolically robust 1-methylcyclohexyl moiety makes it a strategic choice for optimizing the ADME properties and target engagement of drug candidates. While its reactivity is tempered by steric hindrance compared to less bulky alkylating agents like benzyl bromide, this can be exploited to achieve greater selectivity in complex syntheses.
The comparative analysis presented in this guide highlights the importance of a nuanced understanding of the interplay between reactivity, steric effects, and the desired physicochemical properties of the final compound. The choice between this compound and its alternatives should be guided by a thorough evaluation of the specific goals of the drug discovery program.
Future research in this area should focus on the development of more efficient and scalable syntheses of this compound and its derivatives. Furthermore, systematic studies quantifying its reactivity in a broader range of nucleophilic substitution reactions and direct comparative studies with other alkylating agents under standardized conditions would provide invaluable data for the medicinal chemistry community. The exploration of novel bioisosteres for the 1-methylcyclohexyl group also remains a fertile ground for innovation in drug design. By embracing the strategic application of such unique building blocks, we can continue to expand the boundaries of chemical space and accelerate the discovery of new and effective medicines.
References
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Gauth, "Why is 1-bromo-1-methylcyclohexane the major product?," Gauthmath. Available: [Link].
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Quora, "What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?," Quora. Available: [Link].
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Quora, "Which compound is better for an SN1 reaction, benzyl bromide or (C6H5) 2CHBR?," Quora. Available: [Link].
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Brainly, "Benzyl Bromide is more reactive than cyclo hexyl bromomethane with aqueous NaOH," Brainly.in. Available: [Link].
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A. P. de Oliveira et al., "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones," ACS Omega, vol. 7, no. 41, pp. 36876–36886, 2022. Available: [Link].
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B. M.-M. et al., "Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents," Molecules, vol. 29, no. 11, p. 2649, 2024. Available: [Link].
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Bromomethyl)-1-methylcyclohexane
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(Bromomethyl)-1-methylcyclohexane. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance to instill a culture of safety and operational excellence. By understanding the chemical's inherent properties and the governing regulatory landscape, laboratory personnel can mitigate risks, ensure environmental protection, and maintain the highest standards of scientific integrity.
Foundational Knowledge: Understanding the Hazard Profile
This compound is a halogenated organic compound whose handling and disposal are dictated by its specific chemical characteristics. A thorough understanding of these properties is the cornerstone of a robust safety and disposal protocol.
Chemical and Physical Properties
The compound's behavior is largely defined by its physical state, volatility, and reactivity. Key properties are summarized below.
| Property | Value | Implication for Disposal |
| Chemical Formula | C₈H₁₅Br | Halogenated organic compound, subject to specific disposal regulations. |
| Molecular Weight | 191.11 g/mol | - |
| Physical State | Liquid | Poses spill and splash risks. |
| GHS Classification | Combustible liquid (H227), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1][2] | Requires careful handling, appropriate PPE, and disposal as a hazardous material. |
| Flash Point | < 60 °C (140 °F) | Qualifies as an ignitable hazardous waste under EPA regulations.[1][3] |
Regulatory Classification: Why This is a Hazardous Waste
The disposal of any chemical is governed by a strict regulatory framework, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[3] Under RCRA, a waste is deemed hazardous if it is specifically "listed" or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3]
This compound is classified as a hazardous waste primarily due to the characteristic of ignitability .
-
EPA Hazardous Waste Code D001 (Ignitability): This code applies to liquids with a flash point of less than 60°C (140°F).[1][3][4] Given that this compound is a combustible liquid within this range, any unused or waste product must be managed under this classification.[1]
Furthermore, as a halogenated organic compound , it falls under specific Land Disposal Restrictions (LDRs), which prohibit its disposal in landfills without prior treatment.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow outlines the necessary steps from the point of generation to final disposal. This process ensures safety, compliance, and environmental stewardship.
Step 1: In-Lab Waste Collection and Segregation
Proper segregation at the source is the most critical step in preventing accidental reactions and ensuring a compliant waste stream.
-
Designate a Waste Container: Use a chemically compatible container (e.g., glass or high-density polyethylene) with a secure, vapor-tight lid.
-
Segregate Waste: This compound must be collected as Halogenated Organic Waste . Do not mix it with non-halogenated solvents, aqueous waste, or solids. The rationale for this is twofold: it prevents potentially hazardous reactions and is crucial for cost-effective and compliant final disposal, as halogenated and non-halogenated wastes are treated differently.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The appropriate EPA waste code, D001 , and hazard pictograms (flame, exclamation mark for irritant) must also be displayed.
Step 2: On-Site Accumulation and Storage
Storage of the collected waste must adhere to institutional and OSHA guidelines.
-
Satellite Accumulation Area (SAA): Keep the waste container in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat sources, open flames, and incompatible materials such as strong oxidizing agents.
Step 3: Final Disposal via a Licensed Facility
The ultimate destruction of this compound requires specialized facilities.
-
Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Treatment by Incineration: The designated Treatment, Storage, and Disposal Facility (TSDF) will use high-temperature incineration. This method is mandated for many halogenated organic compounds because it ensures the complete destruction of the hazardous organic molecule.
-
Causality: During combustion, the carbon-bromine bond is broken, leading to the formation of hydrogen bromide (HBr), a corrosive acid gas.[5]
-
Flue Gas Scrubbing: To prevent the release of HBr into the atmosphere, incineration facilities are equipped with flue gas cleaning systems, often called "scrubbers." These systems use a basic reagent (e.g., sodium bicarbonate or calcium hydroxide) to neutralize the acidic HBr gas, converting it into salts and water.[6]
-
Personal Protective Equipment (PPE) and Safety Protocols
Due to its irritant and combustible nature, strict adherence to PPE and safety protocols is mandatory.
Personal Protective Equipment
-
Eye Protection: Chemical splash goggles are required at all times.
-
Hand Protection: Use chemically resistant gloves. While butyl rubber gloves offer broad protection against many chemicals, they do not perform well with halogenated solvents. Nitrile or neoprene gloves are better choices for handling this compound, offering good resistance to this class of compounds. Always inspect gloves for degradation or punctures before use.
-
Body Protection: A flame-resistant lab coat should be worn, fully buttoned, with sleeves rolled down.
-
Respiratory Protection: All handling of this chemical should be performed within a certified chemical fume hood to control vapor inhalation. If there is a potential for exposure above permissible limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge (black label) is required.[7]
Emergency Facilities
-
Eyewash and Safety Shower: An ANSI/ISEA Z358.1-compliant emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[3] In case of eye or skin contact, flush the affected area for a full 15 minutes.
Emergency Procedures: Spills and Exposure
Preparedness is key to mitigating the impact of an accidental release.
Spill Response
This protocol is for minor spills (typically <1 liter) that can be safely managed by trained laboratory personnel.
-
Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operating. Do not open windows if it will disrupt the negative pressure of the laboratory.
-
Don PPE: Wear the appropriate PPE as described in Section 3.1.
-
Contain and Absorb: Use a commercial spill kit or a dry, non-reactive absorbent material (e.g., vermiculite, sand, or cat litter). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the container with all spill cleanup materials as "Hazardous Waste" with the chemical name and EPA code D001, and arrange for disposal through EHS.
First Aid and Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Advanced Topic: In-Laboratory Neutralization (For Small Quantities)
For experienced researchers, small residual amounts of alkyl halides can be chemically converted to less hazardous materials before entering the waste stream. This procedure should only be performed by trained personnel with a full understanding of the reaction risks.
Principle: The C-Br bond in this compound can be cleaved via nucleophilic substitution, specifically hydrolysis, to form the corresponding, less hazardous alcohol and hydrobromic acid.[2][8] This acidic byproduct must then be neutralized.
Caution: This procedure is exothermic and should be performed with extreme care, under an inert atmosphere in a chemical fume hood, and with appropriate cooling.
Protocol for Hydrolysis and Neutralization (for <5g of residual material):
-
Setup: In a chemical fume hood, equip a round-bottom flask with a stir bar and a reflux condenser. Ensure the flask is appropriately sized for the volume of quenching solution.
-
Inert Atmosphere: Purge the apparatus with an inert gas (e.g., nitrogen or argon).
-
Dilution: Dissolve the residual this compound in a water-miscible solvent like tetrahydrofuran (THF) to help control the reaction rate.
-
Cooling: Place the flask in an ice-water bath to manage heat generation.
-
Slow Addition: While stirring vigorously, slowly add an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), dropwise via an addition funnel. The bicarbonate will facilitate the hydrolysis and simultaneously neutralize the HBr as it is formed.
-
Monitor Reaction: Control the addition rate to keep the reaction from becoming too vigorous. Continue stirring in the ice bath for one hour after the addition is complete.
-
Warm to Room Temperature: Allow the mixture to slowly warm to room temperature and stir for several hours (or overnight) to ensure the reaction is complete.
-
Final pH Check: Check the pH of the aqueous layer. If it is acidic, add more sodium bicarbonate solution until it is neutral (pH ~7).
-
Waste Disposal: The resulting mixture, now containing the alcohol, water, salts, and THF, can be collected as Non-Halogenated Organic Waste .
References
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Alfred University. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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CIE Tecnología Ambiental. (n.d.). Waste Incineration Flue Gas Cleaning. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Glove Selection Chart. Environmental Health and Safety, University of Washington. Retrieved from [Link]
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3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
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ResearchGate. (2025, August 5). Formation of hydrogen bromide and organobrominated compounds in the thermal degradation of electronic boards. Retrieved from [Link]
-
American National Standards Institute. (2014). ANSI Z358.1-2014: Emergency Eyewash & Shower Standard. The ANSI Blog. Retrieved from [Link]
-
PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment. Retrieved from [Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. Virginia Tech Chemistry Department. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. EPA National Service Center for Environmental Publications. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
